molecular formula C23H20O11 B196144 Epigallocatechin 3-O-(3-O-methyl)gallate CAS No. 83104-87-4

Epigallocatechin 3-O-(3-O-methyl)gallate

Cat. No.: B196144
CAS No.: 83104-87-4
M. Wt: 472.4 g/mol
InChI Key: WVRDOLPMKOCJRJ-DENIHFKCSA-N
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Description

(-)-Epigallocatechin 3-(3-methyl-gallate) is a catechin.
Epigallocatechin 3-O-(3-O-methyl)gallate has been reported in Limonium sinense with data available.

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDOLPMKOCJRJ-DENIHFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273994
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
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Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83104-87-4
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate
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Record name Epigallocatechin 3-O-(3-O-methyl)gallate
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Record name EPIGALLOCATECHIN 3-O-(3-O-METHYL)GALLATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97U9TPY8V
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Record name (-)-Epigallocatechin 3-(3-methyl-gallate)
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URL http://www.hmdb.ca/metabolites/HMDB0038363
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me): Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond EGCG – The Emergence of a Methylated Catechin

For decades, (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been a focal point of intensive research for its pleiotropic biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical translation has been hampered by suboptimal bioavailability and stability. This has spurred the investigation of naturally occurring derivatives with potentially superior pharmacological profiles. Among these, Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) has garnered significant attention. This methylated iteration of EGCG, found in specific tea cultivars such as 'Benifuuki', exhibits enhanced stability and bioavailability, translating to more potent biological effects in vivo. This guide provides a comprehensive technical overview of EGCG3"Me, tailored for researchers, scientists, and drug development professionals. We will delve into its unique chemical structure and properties, compare it with its parent compound EGCG, explore its mechanisms of action, and provide detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties: The Impact of a Single Methyl Group

The defining structural feature of EGCG3"Me is the presence of a methyl group at the 3"-position of the galloyl moiety. This seemingly minor modification has profound implications for its chemical properties and, consequently, its biological activity.

Chemical Structure:

  • IUPAC Name: [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate[1]

  • Molecular Formula: C₂₃H₂₀O₁₁[1]

  • Molecular Weight: 472.4 g/mol [1]

The core structure consists of a flavan-3-ol backbone, characteristic of catechins, esterified with a 3-O-methylgalloyl group. This methylation imparts a subtle yet critical change in the molecule's electronic and steric landscape.

Comparative Physicochemical Properties: EGCG3"Me vs. EGCG

The addition of a methyl group significantly alters the physicochemical properties of EGCG3"Me relative to EGCG.

PropertyEpigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me)(-)-epigallocatechin-3-gallate (EGCG)Significance of the Difference
Molecular Formula C₂₃H₂₀O₁₁C₂₂H₁₈O₁₁[2]The addition of a CH₂ group.
Molar Mass 472.4 g/mol [1]458.37 g/mol [2]Increased molecular weight.
Solubility Soluble in DMSO, PEG300, Tween-80, and saline mixtures.[3]Soluble in water (5 g/L), ethanol, DMSO, and dimethyl formamide.[2]Methylation can decrease water solubility but enhance lipid solubility, potentially improving membrane permeability.
Stability Reported to have better stability compared to EGCG.[4]Unstable to heat, light, and alkaline pH (>8). More stable in acidic conditions (pH 4-6).[3][5]The methyl group can protect the vicinal hydroxyl groups on the galloyl moiety from oxidation, a primary degradation pathway for EGCG. This enhanced stability is a key advantage for its potential therapeutic use.
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[6]Store at 2-8°C.[7]The recommended storage conditions reflect the relative stability of the two compounds.

Biological Activity and Mechanism of Action: A Tale of Enhanced Efficacy

The structural modifications of EGCG3"Me translate into a distinct and often more potent biological activity profile compared to EGCG. This is largely attributed to its improved bioavailability and altered interactions with molecular targets.

Enhanced Bioavailability: A Key Pharmacokinetic Advantage

One of the most significant findings in EGCG3"Me research is its superior bioavailability. Studies in rats have demonstrated that the oral bioavailability of EGCG3"Me is significantly higher than that of EGCG.[1][8]

CompoundOral Bioavailability (%)AUC (oral, 100 mg/kg) (µg·h/L)Volume of Distribution (L/kg)
EGCG3"Me 0.38 [1][8]317.2 ± 43.7 [1][8]0.26 ± 0.02 [1][8]
EGCG 0.14[1][8]39.6 ± 14.2[1][8]0.94 ± 0.16[1][8]

The higher area under the curve (AUC) and lower volume of distribution for EGCG3"Me suggest that it is absorbed more efficiently and remains in the systemic circulation at higher concentrations for longer periods.[1][8] This enhanced bioavailability is a critical factor underpinning its stronger in vivo bioactivity.[1][8] The increased lipophilicity due to the methyl group likely contributes to its improved absorption across the intestinal epithelium.

Anti-Allergic and Anti-Inflammatory Mechanisms: The Role of the 67-kDa Laminin Receptor (67LR)

A key molecular target for both EGCG and EGCG3"Me is the 67-kDa laminin receptor (67LR).[6][9][10] However, the O-methylation in EGCG3"Me appears to modulate this interaction, leading to more potent downstream effects, particularly in the context of anti-allergic and anti-inflammatory responses.

The binding of EGCG3"Me to 67LR on the surface of mast cells and basophils triggers a signaling cascade that ultimately suppresses degranulation and the release of pro-inflammatory mediators like histamine.[9][11]

Signaling Pathway of EGCG3"Me in Mast Cell Stabilization:

EGCG3Me_Mast_Cell_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EGCG3Me EGCG3"Me LR67 67-kDa Laminin Receptor (67LR) EGCG3Me->LR67 binds Lyn Lyn Kinase LR67->Lyn inhibits phosphorylation MRLC_P Myosin Regulatory Light Chain (p-MRLC) LR67->MRLC_P suppresses phosphorylation ERK p-ERK1/2 LR67->ERK inhibits phosphorylation FceRI FcεRI FceRI->Lyn activates Antigen Antigen IgE IgE Antigen->IgE binds IgE->FceRI binds Syk Syk Kinase Lyn->Syk activates PLC PLCγ Syk->PLC activates Syk->ERK IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->MRLC_P MRLC_P->Degranulation Histamine Histamine Granule Isolation_Workflow Start Dried 'Benifuuki' Tea Leaves Extraction Aqueous Ethanol Extraction Start->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Liquid_Extraction Liquid-Liquid Extraction (Chloroform, Ethyl Acetate) Concentration->Liquid_Extraction Column_Chroma Macroporous Resin Column Chromatography Liquid_Extraction->Column_Chroma Elution Gradient Elution (Ethanol/Water) Column_Chroma->Elution Purification Preparative HPLC Elution->Purification Final_Product Pure EGCG3"Me Purification->Final_Product

Caption: Workflow for the isolation and purification of EGCG3"Me.

Step-by-Step Protocol:

  • Extraction:

    • Grind dried 'Benifuuki' tea leaves to a fine powder.

    • Extract the tea powder with 70% aqueous ethanol at 60°C for 2 hours with constant stirring. The solid-to-liquid ratio should be approximately 1:15 (w/v).

    • Repeat the extraction process twice to ensure maximum yield.

  • Filtration and Concentration:

    • Combine the extracts and filter through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes to remove finer particles.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator at 45°C until the ethanol is completely removed.

  • Liquid-Liquid Extraction:

    • Sequentially partition the aqueous concentrate with chloroform to remove caffeine and then with ethyl acetate to extract the catechins.

    • Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.

  • Macroporous Resin Column Chromatography:

    • Dissolve the dried ethyl acetate extract in a small volume of 30% ethanol.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD826).

    • Wash the column with distilled water to remove polar impurities.

    • Elute the catechins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

    • Fractions enriched in EGCG3"Me are typically eluted with intermediate ethanol concentrations.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the EGCG3"Me-rich fractions and concentrate them.

    • Further purify the concentrate using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.

    • Collect the peak corresponding to EGCG3"Me, identified by comparison with a standard.

    • Lyophilize the collected fraction to obtain pure EGCG3"Me powder.

Quantitative Analysis of EGCG3"Me by HPLC

This protocol provides a method for the accurate quantification of EGCG3"Me in extracts or purified samples. [12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Standard Curve: Prepare a series of standard solutions of pure EGCG3"Me in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the extract or purified sample in methanol and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of EGCG3"Me in the sample by comparing its peak area to the standard curve. The method should demonstrate good linearity (R² > 0.999). [12]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation. The RBL-2H3 cell line is a commonly used model for this purpose. [13][14][15] Experimental Workflow for Mast Cell Degranulation Assay:

Degranulation_Assay_Workflow Start Seed RBL-2H3 Cells in 96-well plate Sensitization Sensitize with DNP-specific IgE Start->Sensitization Pretreatment Pre-treat with EGCG3"Me Sensitization->Pretreatment Stimulation Stimulate with DNP-HSA (Antigen) Pretreatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lysis Lyse Remaining Cells (Total Release) Stimulation->Lysis Enzyme_Assay β-Hexosaminidase Assay Collect_Supernatant->Enzyme_Assay Lysis->Enzyme_Assay Measurement Measure Fluorescence Enzyme_Assay->Measurement Analysis Calculate % Release Measurement->Analysis

Caption: Workflow for the β-hexosaminidase release assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Sensitization:

    • Wash the cells once with Tyrode's buffer (pH 7.4).

    • Sensitize the cells by incubating them with 0.5 µg/mL of dinitrophenyl (DNP)-specific IgE in culture medium for 24 hours.

  • Pre-treatment with EGCG3"Me:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of EGCG3"Me (or vehicle control) in Tyrode's buffer for 1 hour at 37°C.

  • Stimulation:

    • Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) to the wells.

    • For total release control, lyse a separate set of wells with 0.5% Triton X-100.

    • For spontaneous release control, add only Tyrode's buffer.

    • Incubate the plate for 30 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • After incubation, centrifuge the plate at 1000 rpm for 10 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement and Analysis:

    • Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Future Perspectives and Conclusion

Epigallocatechin 3-O-(3-O-methyl)gallate represents a promising evolution in the study of tea catechins for health and therapeutic applications. Its enhanced stability and bioavailability overcome key limitations of its parent compound, EGCG, making it a more viable candidate for drug development. The elucidation of its mechanism of action, particularly its interaction with the 67-kDa laminin receptor, provides a solid foundation for targeted therapeutic strategies in allergic and inflammatory diseases.

Future research should focus on several key areas:

  • Optimization of Synthesis and Isolation: Developing scalable and cost-effective methods for the synthesis or large-scale purification of EGCG3"Me is crucial for its widespread research and potential commercialization.

  • In-depth Mechanistic Studies: Further investigation into the downstream signaling pathways modulated by EGCG3"Me will provide a more complete understanding of its pleiotropic effects.

  • Clinical Translation: Well-designed clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of EGCG3"Me in human populations for various health conditions.

References

  • Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols. (2021). PubMed. [Link]

  • Epigallocatechin-3-gallate (EGCG): Chemical and biomedical perspectives. (n.d.). PMC. [Link]

  • Extraction of Egcg3me from Clinical Medical Tea Based on Internet of Things. (n.d.). Scholar Publishing Group. [Link]

  • Antihypertensive effect of Benifuuki tea containing O-methylated EGCG. (2010). PubMed. [Link]

  • Epicatechin-3-O-(3 ″-O-methyl)-gallate Content in Various Tea Cultivars (Camellia sinensis L.) and Its in Vitro Inhibitory Effect on Histamine Release. (2012). ResearchGate. [Link]

  • Stability of Epigallocatechin Gallate (EGCG) from Green Tea (Camellia sinensis) and its Antibacterial Activity against Staphylococcus epidermidis ATCC 35984 and Propionibacterium acnes ATCC 6919. (n.d.). Science Alert. [Link]

  • Inhibitory effect of epigallocatechin-3-O-gallate on α-glucosidase and its hypoglycemic effect via targeting PI3K/AKT signaling pathway in L6 skeletal muscle cells. (2019). PubMed. [Link]

  • In Vitro Effect of Epigallocatechin Gallate on Heme Synthesis Pathway and Protoporphyrin IX Production. (2024). MDPI. [Link]

  • Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols. (2021). MDPI. [Link]

  • Culturing RBL-2H3 rat basophils. (2024). Protocols.io. [Link]

  • Epicatechin-3-O-(3″-O-methyl)-gallate Content in Various Tea Cultivars (Camellia Sinensis L.) and Its in Vitro Inhibitory Effect on Histamine Release. (2012). PubMed. [Link]

  • The extraction ratio of EGCG-Me to polyphenol content of 'Benifuuki' green tea infusions extracted with various volumes of water, temperatures, and extraction times. (n.d.). ResearchGate. [Link]

  • Epigallocatechin-3-Gallate Attenuates Leukocyte Infiltration in 67-kDa Laminin Receptor-Dependent and -Independent Pathways in the Rat Frontoparietal Cortex following Status Epilepticus. (2023). MDPI. [Link]

  • Enantioselective synthesis of epigallocatechin-3-gallate (EGCG), the active polyphenol component from green tea. (n.d.). PubMed. [Link]

  • Collagenase, elastase, and hyaluronidase inhibition, expressed as IC50 values (μg/mL), of E. characias (Euph) extract. (n.d.). ResearchGate. [Link]

  • Positive and Negative Regulation of Mast Cell Activation by Lyn via the Fc∊RI. (n.d.). PMC. [Link]

  • Combined effect of pH and temperature on the stability and antioxidant capacity of epigallocatechin gallate (EGCG) in aqueous system. (n.d.). Semantic Scholar. [Link]

  • De-granulation (β-hexosaminidase) Assay Protocol. (2023). Applied Biological Materials Inc.. [Link]

  • Green Tea Polyphenol Epigallocatechin-3-gallate Signaling Pathway through 67-kDa Laminin Receptor. (2011). ResearchGate. [Link]

  • Exploring Hyaluronidase and Alpha-Glucosidase Inhibition Activities of the Hydrothermal Extract of Coffee Silverskin Obtained from a Central Composite Design. (2020). MDPI. [Link]

  • Combined effect of pH and temperature on the stability and antioxidant capacity of epigallocatechin gallate (EGCG) in aqueous system. (n.d.). ResearchGate. [Link]

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. (n.d.). PMC. [Link]

  • A method for extracting high-purity epigallocatechin gallate
  • The Src family kinase Hck regulates mast cell activation by suppressing an inhibitory Src family kinase Lyn. (n.d.). Blood. [Link]

  • β-hexosaminidase release assay. (2023). Bio-protocol. [Link]

  • Schematic comparison of the protocols used to measure RBL cell degranulation. (n.d.). ResearchGate. [Link]

  • Laminin Receptor-Mediated Nanoparticle Uptake by Tumor Cells: Interplay of Epigallocatechin Gallate and Magnetic Force. (2022). Semantic Scholar. [Link]

  • Anti-allergic action of O-methylated EGCG in green tea cultivar Benifuuki. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Measuring Mast Cell Mediator Release. (2011). PMC. [Link]

  • Separation and Purification of epigallocatechin-3-gallate (EGCG) From Green Tea Using Combined Macroporous Resin and Polyamide Column Chromatography. (2015). PubMed. [Link]

  • Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives. (2017). ResearchGate. [Link]

  • Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations. (2021). MDPI. [Link]

  • Opposing Roles for Lyn and Fyn Kinases in Mast Cell IgG Receptor Signaling. (2009). The Journal of Immunology. [Link]

  • Green Tea Polyphenol EGCG Sensing Motif on the 67-kDa Laminin Receptor. (2012). PMC. [Link]

  • Beta Hexosaminidase Activity Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]

  • INHIBITION OF α-AMYLASE AND α-GLUCOSIDASE ACTIVITY BY EPIGALLOCATECHIN-3- GALLATE. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Epigallocatechin gallate inhibits histamine release from rat basophilic leukemia (RBL-2H3) cells: role of tyrosine phosphorylation pathway. (2000). PubMed. [Link]

  • Treating mast cells and basophils with degranulation inducers. (2024). Protocols.io. [Link]

  • Kinetics of Hyaluronidase Inhibition by Rice (Oryza sativa L.) Protein Hydrolysate. (2020). MDPI. [Link]

  • Study on the color effects of (-)-epigallocatechin-3-gallate under different pH and temperatures in a model beverage system. (2021). ResearchGate. [Link]

  • Antiallergic tea catechin, (-)-epigallocatechin-3-O-(3-O-methyl)-gallate, suppresses FcepsilonRI expression in human basophilic KU812 cells. (2007). ResearchGate. [Link]

  • Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death. (2020). PLOS One. [Link]

  • 67-kDa Laminin Receptor-Mediated Cellular Sensing System of Green Tea Polyphenol EGCG and Functional Food Pairing. (2022). MDPI. [Link]

  • Detecting degranulation via hexosaminidase assay. (2024). Protocols.io. [Link]

  • The tyrosine kinase network regulating mast cell activation. (n.d.). PMC. [Link]

  • Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function. (n.d.). PMC. [Link]

Sources

"Epigallocatechin 3-O-(3-O-methyl)gallate" anticancer potential and pathways

Author: BenchChem Technical Support Team. Date: February 2026

Anticancer Potential, Signaling Pathways, and Experimental Protocols[1][2]

Executive Summary

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) is a unique O-methylated catechin primarily isolated from the Camellia sinensis cultivar 'Benifuuki'. Unlike its ubiquitous analog Epigallocatechin-3-gallate (EGCG), EGCG3"Me possesses a methylated moiety at the 3" position of the galloyl ring. This structural modification confers superior bioavailability and metabolic stability by reducing susceptibility to Catechol-O-Methyltransferase (COMT) degradation.

While widely recognized for its anti-allergic properties, EGCG3"Me exhibits potent anticancer activity mediated through the 67-kDa Laminin Receptor (67LR) . This guide details the molecule's mechanistic pathways, specifically its ability to induce actin cytoskeleton remodeling and apoptosis in melanoma and leukemia models, and provides standardized protocols for its extraction and evaluation.

Chemical Identity & Pharmacokinetic Advantage

The therapeutic limitation of standard EGCG is its poor bioavailability and rapid degradation in vivo. EGCG3"Me overcomes this via structural methylation.

FeatureEGCG (Standard)EGCG3"Me (Methylated)
Source C. sinensis (Yabukita, etc.)C. sinensis cv. 'Benifuuki'
Structure 8 Hydroxyl groups7 Hydroxyl groups, 1 Methoxy group (3"-O)
Oral Bioavailability Low (<5%)Significantly Higher (approx. 1.7x - 3.2x plasma retention)
Metabolic Stability Rapidly methylated by COMTResistant to COMT; prolonged half-life
Primary Receptor 67LR (Kd ~ 0.04 µM)67LR (High affinity)
Key Target Proliferation/ApoptosisAnti-allergy (Histamine) & Metastasis

Key Insight: The 3"-O-methylation acts as a "metabolic shield," allowing the compound to persist in the plasma long enough to exert pharmacological effects on tumor tissues that standard EGCG might fail to reach in effective concentrations.

Mechanistic Pathways: The 67LR Axis

The anticancer activity of EGCG3"Me is not merely a general antioxidant effect; it is a receptor-mediated signaling event.

3.1 The 67-kDa Laminin Receptor (67LR) Pathway

The 67LR is a non-integrin cell surface receptor overexpressed in various metastatic cancers. EGCG3"Me acts as a specific agonist for 67LR.

  • Binding: EGCG3"Me binds to 67LR on the tumor cell surface.

  • eEF1A Recruitment: This binding recruits Eukaryotic Elongation Factor 1A (eEF1A).

  • Phosphatase Activation: The complex activates Protein Phosphatase 2A (PP2A).[1]

  • Dephosphorylation Cascade: PP2A dephosphorylates Myosin Phosphatase Targeting Subunit 1 (MYPT1) at Thr-696.

  • Actin Remodeling: Activated myosin phosphatase dephosphorylates Myosin Regulatory Light Chain (MRLC), leading to actin cytoskeleton disruption, stasis of tumor migration, and growth inhibition.

3.2 Angiogenesis Inhibition (ACE Axis)

EGCG3"Me has been identified as a potent inhibitor of Angiotensin Converting Enzyme (ACE) . Beyond blood pressure regulation, the ACE pathway is critical in tumor angiogenesis. By inhibiting ACE, EGCG3"Me limits the vascularization required for solid tumor expansion.

3.3 Anti-Inflammatory Cross-Talk

Chronic inflammation drives carcinogenesis. EGCG3"Me inhibits the Lyn/Syk/Btk kinase axis in mast cells. In cancer contexts (e.g., leukemia), Lyn kinase is often constitutively active. EGCG3"Me’s ability to suppress Lyn phosphorylation suggests a dual mechanism: direct proliferation inhibition and suppression of the inflammatory tumor microenvironment.

Visualization of Signaling Pathways[4]

The following diagram illustrates the critical signaling cascade initiated by EGCG3"Me binding to the 67LR receptor.

EGCG3Me_Pathway EGCG EGCG3"Me (Ligand) R_67LR 67-kDa Laminin Receptor (67LR) EGCG->R_67LR Binds (High Affinity) ACE ACE Enzyme EGCG->ACE Inhibits eEF1A eEF1A (Elongation Factor) R_67LR->eEF1A Recruits PP2A PP2A (Phosphatase) eEF1A->PP2A Activates MYPT1 MYPT1 (Thr-696 Dephosphorylation) PP2A->MYPT1 Dephosphorylates MRLC MRLC (Dephosphorylation) MYPT1->MRLC Activates Phosphatase Activity Actin Actin Cytoskeleton Remodeling MRLC->Actin Disrupts Dynamics Growth Tumor Growth Inhibition Actin->Growth Stasis Angio Inhibition of Angiogenesis ACE->Angio Blocks Vascularization Angio->Growth

Caption: Figure 1. The 67LR-mediated signal transduction pathway of EGCG3"Me leading to actin cytoskeleton remodeling and tumor growth inhibition.

Experimental Protocols

To validate the effects of EGCG3"Me, researchers must use high-purity isolates. Commercial "Green Tea Extract" is insufficient due to low EGCG3"Me content.

Protocol A: Isolation of EGCG3"Me from 'Benifuuki' Tea

Objective: Obtain >95% purity EGCG3"Me for cell culture.

  • Extraction:

    • Steep 10g pulverized 'Benifuuki' leaves in 400mL boiling water for 5 min.

    • Filter and cool.

  • Purification (Column Chromatography):

    • Load filtrate onto a Toyopearl HW-40S column (or equivalent size-exclusion resin).

    • Wash 1: Elute with 30% Ethanol (removes caffeine and simple catechins).

    • Wash 2: Elute with 50% Ethanol (removes EGCG).

    • Elution: Elute with 70-80% Ethanol . This fraction contains the methylated catechins (EGCG3"Me).[1]

  • Validation:

    • Analyze fractions via HPLC (C18 column, detection at 280nm).

    • Mobile Phase: Water/Acetonitrile/Phosphoric Acid.

    • Verify peak retention time against a standard (EGCG3"Me elutes after EGCG).

Protocol B: In Vitro 67LR-Mediated Growth Inhibition Assay

Objective: Confirm receptor specificity using an anti-67LR antibody blocking control.

Materials:

  • Cell Line: B16 Melanoma or AML cells (High 67LR expression).

  • Reagents: EGCG3"Me (1µM - 50µM), Anti-67LR Antibody (Clone MLUC5), WST-8 Reagent.

Steps:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Blocking (Control Group): Pre-treat half the wells with Anti-67LR antibody (20 µg/mL) for 2 hours. This blocks the receptor to prove specificity.

  • Treatment: Add EGCG3"Me at graded concentrations (0, 1, 5, 10, 25, 50 µM) to both blocked and unblocked wells.

  • Incubation: Incubate for 48-72 hours.

  • Readout: Add WST-8 reagent, incubate 2h, read Absorbance at 450nm.

  • Analysis:

    • Result: Unblocked cells should show dose-dependent viability reduction.

    • Validation: Blocked cells should show significantly higher viability, confirming the effect is mediated via 67LR.

Experimental Workflow Diagram

Workflow Sub1 Benifuuki Leaf (Source) Sub2 Extraction (Hot Water) Sub1->Sub2 Sub3 Toyopearl Column (80% EtOH Elution) Sub2->Sub3 Sub4 HPLC Verification (>95% Purity) Sub3->Sub4 Exp1 Cell Culture (Melanoma/AML) Sub4->Exp1 Pure Compound Exp2 Treatment (+/- Anti-67LR Ab) Exp1->Exp2 Exp3 WST-8 Assay (Viability) Exp2->Exp3 Exp4 Western Blot (p-MYPT1 / p-ERK) Exp2->Exp4

Caption: Figure 2. Integrated workflow for the extraction of EGCG3"Me and subsequent biological validation in cancer cell lines.

References
  • Maeda-Yamamoto, M., et al. (2004). "Epigallocatechin-3-O-(3-O-methyl)gallate inhibits mast cell activation and histamine release." Immunology. Link

  • Fujimura, Y., et al. (2007). "Involvement of 67-kDa laminin receptor-mediated myosin phosphatase activation in antiproliferative effect of EGCG." Biochemical and Biophysical Research Communications. Link

  • Tachibana, H. (2011). "Green tea polyphenol sensing." Proceedings of the Japan Academy, Series B. Link

  • Kurita, I., et al. (2010). "Antihypertensive effect of Benifuuki tea containing O-methylated EGCG."[2][3] Journal of Agricultural and Food Chemistry. Link

  • Umeda, D., et al. (2008). "Green tea polyphenol epigallocatechin-3-gallate signaling pathway through 67-kDa laminin receptor." Journal of Biological Chemistry. Link

Sources

The Pharmacokinetics of Epigallocatechin 3-O-(3-O-methyl)gallate in Animal Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methylation on a Promising Bioactive Compound

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic efficacy is often limited by poor oral bioavailability and rapid metabolism. This has led to a growing interest in naturally occurring methylated derivatives of EGCG, such as Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me). Found in specific tea cultivars like 'Benifuuki', EGCG3"Me exhibits enhanced biological activity in vivo, an observation largely attributed to its distinct pharmacokinetic profile. This technical guide provides an in-depth analysis of the current understanding of EGCG3"Me pharmacokinetics in animal models, offering valuable insights for researchers in drug discovery and development. We will explore the absorption, distribution, metabolism, and excretion (ADME) of this promising compound, supported by detailed experimental protocols and mechanistic discussions.

I. Enhanced Bioavailability: The Hallmark of EGCG3"Me Pharmacokinetics

A pivotal aspect of EGCG3"Me's pharmacokinetic profile is its significantly higher oral bioavailability compared to its parent compound, EGCG. This has been most clearly demonstrated in rat models.

Comparative Bioavailability in Rats

A key study directly comparing the pharmacokinetics of EGCG and its methylated derivatives in rats revealed a stark contrast in their oral bioavailability. Following oral administration, the bioavailability of EGCG3"Me was found to be approximately 2.7 times higher than that of EGCG.[1][2] This enhanced absorption is a critical factor contributing to the superior in vivo bioactivity of EGCG3"Me.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of EGCG and EGCG3"Me in Rats

ParameterEGCGEGCG3"MeReference
Oral Administration (100 mg/kg)
AUC (µg·h/L)39.6 ± 14.2317.2 ± 43.7[1][2]
Bioavailability (%)0.140.38[1][2]
Intravenous Administration (10 mg/kg)
AUC (µg·h/L)2772 ± 4808209 ± 549[1][2]
Distribution Volume (L/kg)0.94 ± 0.160.26 ± 0.02[1][2]

The higher area under the concentration-time curve (AUC) for EGCG3"Me after oral administration is a direct consequence of its improved bioavailability and a significantly lower volume of distribution.[1][2] The lower distribution volume suggests that EGCG3"Me may have a more limited distribution into peripheral tissues compared to EGCG, leading to higher concentrations in the systemic circulation.[1][2]

Insights from Mouse Models

While direct comparative pharmacokinetic data for EGCG3"Me in mice is not as readily available, studies on EGCG in mice provide valuable context. In mice, orally administered EGCG is extensively metabolized, with a significant portion appearing as glucuronide conjugates in the plasma.[3][4][5] The oral bioavailability of EGCG in mice has been reported to be higher than in rats, suggesting potential species-specific differences in absorption and metabolism that may also influence the pharmacokinetics of EGCG3"Me.[3][4][5]

II. The Journey Through the Body: Distribution, Metabolism, and Excretion (ADME)

Understanding the fate of EGCG3"Me within the body is crucial for interpreting its biological effects. While direct metabolic studies on EGCG3"Me are limited, a comprehensive picture can be constructed by examining the well-established metabolic pathways of its parent compound, EGCG.

Metabolism: A Tale of Methylation, Conjugation, and Gut Microbiota

The metabolism of catechins is a complex process involving phase I and phase II enzymes, as well as significant contributions from the gut microbiota.

  • Methylation: The primary metabolic pathway for EGCG is methylation, catalyzed by catechol-O-methyltransferase (COMT).[3] This results in the formation of methylated metabolites such as 4"-O-methyl-EGCG and 4',4"-di-O-methyl-EGCG.[4] Given that EGCG3"Me is already methylated on the galloyl moiety, it is plausible that it may be a substrate for further methylation on the B-ring, although this is yet to be definitively confirmed in vivo.

  • Glucuronidation and Sulfation: Phase II conjugation reactions, including glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs), are major pathways for EGCG metabolism.[3] These reactions increase the water solubility of the compounds, facilitating their excretion. It is highly probable that EGCG3"Me also undergoes glucuronidation and/or sulfation, although the specific positions of conjugation may differ from those of EGCG.

  • Gut Microbiota and Ring Fission: Following oral administration, a significant portion of EGCG reaches the colon, where it is extensively metabolized by the gut microbiota.[6] This involves the breakdown of the catechin structure into smaller phenolic compounds, such as valerolactones, which are then absorbed and can be detected in the systemic circulation and urine.[7] It is reasonable to assume that EGCG3"Me is also subject to metabolism by the gut microbiota.

Diagram 1: Hypothesized Metabolic Pathways of EGCG3"Me

Caption: Hypothesized metabolic fate of orally administered EGCG3"Me.

Excretion: The Biliary Route and the Role of the Gut

Studies using radiolabeled EGCG in rats have demonstrated that the primary route of excretion is through the bile.[7] After intravenous administration, the vast majority of the radioactivity is recovered in the bile, with only a small fraction found in the urine. For orally administered EGCG, a significant portion is excreted in the feces, both as the parent compound and its microbial metabolites.[7] While direct quantitative excretion data for EGCG3"Me is not yet available, it is anticipated to follow a similar pattern of predominantly biliary and fecal excretion.

III. The Gatekeepers: Role of Transporters in EGCG3"Me Disposition

The movement of EGCG and its metabolites across cellular membranes is mediated by a variety of uptake and efflux transporters. These "gatekeepers" play a crucial role in determining the absorption, distribution, and elimination of these compounds.

  • Efflux Transporters: Members of the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), are known to actively pump xenobiotics out of cells. These transporters are highly expressed in the intestine, liver, and kidney, and are involved in limiting the oral absorption and facilitating the biliary and renal excretion of their substrates. It is plausible that the methylation of EGCG to form EGCG3"Me alters its interaction with these efflux transporters, potentially reducing its efflux and thereby contributing to its higher bioavailability.

  • Uptake Transporters: Solute carrier (SLC) transporters, including organic anion transporters (OATs/SLC22A) and organic anion transporting polypeptides (OATPs/SLCO), are responsible for the uptake of compounds into cells, particularly in the liver and kidney. The interaction of EGCG3"Me with these uptake transporters will influence its hepatic and renal clearance.

Diagram 2: The Interplay of Transporters in EGCG3"Me Disposition

Transporter_Interplay cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Intestinal_Lumen Lumen Enterocyte Intestinal_Lumen->Enterocyte Uptake Transporters (e.g., OATPs) Enterocyte->Intestinal_Lumen Efflux Transporters (e.g., P-gp, MRP2, BCRP) Portal_Vein Portal Vein Enterocyte->Portal_Vein Basolateral Transporters Sinusoidal_Blood Sinusoidal Blood Hepatocyte Sinusoidal_Blood->Hepatocyte Uptake Transporters (e.g., OATPs, OATs) Hepatocyte->Sinusoidal_Blood Basolateral Efflux (e.g., MRP3) Bile_Canaliculus Bile Canaliculus Hepatocyte->Bile_Canaliculus Canalicular Efflux (e.g., MRP2, BCRP)

Caption: Key uptake and efflux transporters influencing EGCG3"Me disposition.

IV. Experimental Protocols: A Guide to Studying EGCG3"Me Pharmacokinetics

To ensure the generation of reliable and reproducible pharmacokinetic data, the use of validated experimental and analytical methods is paramount.

Animal Models and Dosing
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of catechins. CF-1 or C57BL/6 mice are also suitable models.

  • Administration: For oral bioavailability studies, administration is typically performed via oral gavage. For determining clearance and volume of distribution, intravenous administration via the tail vein is necessary.

  • Dosing: Doses used in published studies for oral administration in rats are around 100 mg/kg, while intravenous doses are typically 10 mg/kg.[1][2]

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected at various time points post-administration via cardiac puncture or from the tail vein into heparinized tubes. Plasma is separated by centrifugation.

  • Tissue Homogenization: Tissues of interest (e.g., liver, intestine, kidney) are collected, weighed, and homogenized in a suitable buffer.

  • Sample Extraction:

    • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol or acetonitrile containing an internal standard (e.g., ethyl gallate).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of catechins and their metabolites in biological matrices.

Table 2: Example UPLC-MS/MS Conditions for Catechin Analysis

ParameterCondition
UPLC System Waters ACQUITY UPLC or similar
Column Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from 5% to 95% B over a short run time (e.g., 5-10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for catechins
Detection Multiple Reaction Monitoring (MRM)

Diagram 3: Experimental Workflow for Pharmacokinetic Analysis of EGCG3"Me

PK_Workflow Animal_Dosing Animal Dosing (Oral or IV) Sample_Collection Blood/Tissue Collection (Time-course) Animal_Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis (Quantification) Sample_Prep->UPLC_MSMS PK_Analysis Pharmacokinetic Modeling (e.g., AUC, Cmax, T1/2) UPLC_MSMS->PK_Analysis

Caption: A streamlined workflow for conducting pharmacokinetic studies of EGCG3"Me.

V. Conclusion and Future Directions

The available evidence strongly indicates that Epigallocatechin 3-O-(3-O-methyl)gallate possesses a more favorable pharmacokinetic profile in animal models, particularly in terms of oral bioavailability, when compared to its parent compound, EGCG. This is likely due to a combination of factors including altered interactions with metabolic enzymes and membrane transporters. While our understanding has advanced significantly, several key areas warrant further investigation to fully elucidate the pharmacokinetics of EGCG3"Me:

  • Definitive Metabolic Profiling: Comprehensive studies are needed to identify the specific metabolites of EGCG3"Me in vivo.

  • Quantitative Excretion Studies: Precise determination of the urinary and fecal excretion of EGCG3"Me and its metabolites is required.

  • Transporter Specificity: Identifying the specific uptake and efflux transporters that interact with EGCG3"Me will provide crucial mechanistic insights into its superior bioavailability.

  • Interspecies Pharmacokinetics: Comparative pharmacokinetic studies in different animal models, including mice, will enhance the translatability of the findings to human health.

A thorough understanding of the pharmacokinetics of EGCG3"Me is essential for the rational design of future preclinical and clinical studies aimed at harnessing its therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this promising natural compound.

VI. References

  • Kohri, T., Matsumoto, N., Suzuki, M., Nanjo, F., & Hara, Y. (2001). Metabolic fate of (-)-[4-(3)H]epigallocatechin gallate in rats after oral administration. Journal of Agricultural and Food Chemistry, 49(8), 4102-4112. [Link]

  • Sugimoto, K., Ohmura, M., & Sugimura, T. (2007). Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats. Journal of Agricultural and Food Chemistry, 55(11), 4331-4336. [Link]

  • Meng, X., Lee, M. J., & Yang, C. S. (2002). Identification and characterization of methylated and ring-fission metabolites of tea catechins formed in humans, mice, and rats. Chemical Research in Toxicology, 15(8), 1042-1050. [Link]

  • Sugimoto, K., Ohmura, M., & Sugimura, T. (2007). Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats. Bioscience, Biotechnology, and Biochemistry, 71(5), 1322-1325. [Link]

  • Uwai, Y., et al. (2021). (−)-Epigallocatechin-3-gallate Inhibits Human and Rat Renal Organic Anion Transporters. Pharmaceuticals, 14(2), 148. [Link]

  • Cabrera, C., Artacho, R., & Giménez, R. (2006). Beneficial effects of green tea--a review. Journal of the American College of Nutrition, 25(2), 79-99. [Link]

  • Forester, S. C., & Lambert, J. D. (2011). The role of the gut microbiota in the absorption and metabolism of tea catechins. Antioxidants & Redox Signaling, 15(7), 1879-1892. [Link]

  • Lambert, J. D., Lee, M. J., Lu, H., Meng, X., Ju, J., Hong, J., ... & Yang, C. S. (2003). Epigallocatechin-3-gallate is absorbed but extensively glucuronidated following oral administration to mice. The Journal of Nutrition, 133(12), 4172-4177. [Link]

  • Unno, T., et al. (2022). Epigallocatechin-3-Gallate Decreases Plasma and Urinary Levels of p-Cresol by Modulating Gut Microbiota in Mice. Journal of Agricultural and Food Chemistry, 70(44), 14219-14227. [Link]

  • Lambert, J. D., et al. (2003). Epigallocatechin-3-gallate is absorbed but extensively glucuronidated following oral administration to mice. The Journal of nutrition, 133(12), 4172-4177. [Link]

  • Ganguly, S., et al. (2016). Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry. PLOS ONE, 11(7), e0159453. [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Drug Metabolism, 5(5), 445-456. [Link]

  • Galati, G., & O'Brien, P. J. (2004). In vitro toxicity of epigallocatechin gallate in rat liver mitochondria and hepatocytes. Toxicology and Applied Pharmacology, 197(1), 57-66. [Link]

  • Nirogi, R., et al. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in Molecular Biology, 1538, 149-166. [Link]

  • Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-8. [Link]

  • Park, J. E., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Molecules, 23(4), 957. [Link]

  • Park, J. E., Kim, T. E., & Shin, K. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Semantic Scholar. [Link]

  • Jin, J., et al. (2023). Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant. Nature Communications, 14(1), 5086. [Link]

  • Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • Ferreira, R. J., et al. (2012). Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity. Molecular Pharmaceutics, 9(12), 3333-3344. [Link]

  • Hara-Kudo, Y., & Onitake, M. (2012). Gallated form of tea catechin, not nongallated form, increases fecal starch excretion in rats. Journal of Agricultural and Food Chemistry, 60(40), 10031-10035. [Link]

  • Henning, S. M., et al. (2023). Gallation and B-Ring Dihydroxylation Increase Green Tea Catechin Residence Time in Plasma by Differentially Affecting Tissue-Specific Trafficking: Compartmental Model of Catechin Kinetics in Healthy Adults. Metabolites, 13(9), 1007. [Link]

  • Zhou, J., et al. (2020). EGCG and Catechin Relative to Green Tea Extract Differentially Modulate the Gut Microbial Metabolome and Liver Metabolome To Prevent Obesity In Mice Fed A High-Fat Diet. Molecular Nutrition & Food Research, 64(15), 2000213. [Link]

  • D'Angelo, S., et al. (2020). Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer. Nutrients, 12(8), 2378. [Link]

  • Roth, M., et al. (2015). Inhibitory Effects of Green Tea and (-)-Epigallocatechin Gallate on Transport by OATP1B1, OATP1B3, OCT1, OCT2, MATE1, MATE2-K and P-Glycoprotein. PLOS ONE, 10(10), e0139370. [Link]

  • Li, X., et al. (2017). The roles of breast cancer resistance protein (BCRP/ABCG2) and multidrug resistance-associated proteins (MRPs/ABCCs) in the transport of genistein and its conjugated metabolites. Chemical Biology & Drug Design, 89(4), 531-542. [Link]

  • Wikipedia. (n.d.). Ketamine. In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Abe, Y., et al. (2009). (-)-Epigallocatechin-3-gallate enhances uncoupling protein 2 gene expression in 3T3-L1 adipocytes. FEBS Letters, 583(4), 754-758. [Link]

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Technical Guide: Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG-3"Me) Cytoprotective Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Advantage

In the landscape of polyphenol therapeutics, Epigallocatechin-3-gallate (EGCG) has long been the "gold standard" for antioxidant potential. However, its clinical translation is frequently hampered by poor bioavailability and rapid degradation by Catechol-O-Methyltransferase (COMT).

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG-3"Me) represents a critical evolution in this class. Predominantly isolated from the Camellia sinensis var. 'Benifuuki', this molecule features a methyl group at the 3" position of the galloyl moiety.[1] This structural modification is not merely cosmetic; it sterically hinders COMT-mediated methylation, significantly extending plasma half-life and enhancing cellular uptake compared to non-methylated EGCG.

This guide details the cytoprotective mechanisms of EGCG-3"Me, specifically focusing on its superior stability, its modulation of the Nrf2/HO-1 axis, and its unique interaction with the 67-kDa Laminin Receptor (67LR) .

Chemical Architecture & Pharmacokinetics

To understand the cytoprotective superiority of EGCG-3"Me, one must first address the "EGCG Paradox"—high in vitro potency but low in vivo stability.

Structural Stability

The 3" methyl group acts as a blocking agent against metabolic enzymes.

  • EGCG: Rapidly metabolized by COMT in the liver/intestine.

  • EGCG-3"Me: The 3"-O-methylation prevents further methylation at this critical site, preserving the molecule's bioactivity during circulation.

Comparative Bioavailability Data

Table 1: Pharmacokinetic advantages of EGCG-3"Me over EGCG.

ParameterEGCG (Standard)EGCG-3"Me (Methylated)Physiological Impact
COMT Susceptibility HighLowReduced first-pass metabolism.
Intestinal Absorption Low (<5%)EnhancedHigher Cmax in plasma.
Receptor Affinity (67LR) High (Kd ~ 0.04 µM)HighMaintained receptor-mediated signaling.
Primary Source C. sinensis (Yabukita)C. sinensis (Benifuuki)Requires specific cultivar selection.

Mechanistic Pathways of Cytoprotection[2][3]

The cytoprotective effects of EGCG-3"Me are not passive radical scavenging; they are active signal transduction events. The molecule operates primarily through two axes: Oxidative Defense (Nrf2) and Survival Signaling (AKT/NF-κB) .

The Nrf2/HO-1 Defense Axis

EGCG-3"Me promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1) . HO-1 degrades heme into biliverdin/bilirubin (potent antioxidants) and CO (anti-inflammatory), providing robust protection against H2O2 and UV-induced damage.

The AKT/NF-κB Survival Loop

Unlike EGCG, which can sometimes act pro-apoptotically in cancer cells, EGCG-3"Me in normal keratinocytes (HaCaT) has been shown to phosphorylate AKT , which subsequently modulates NF-κB . This prevents apoptosis during high-stress conditions (e.g., UVB irradiation).

Pathway Visualization

The following diagram illustrates the dual-action pathway where EGCG-3"Me interacts with the cell surface (potentially via 67LR) to trigger intracellular defense.

EGCG3Me_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus EGCG EGCG-3''Me (Extracellular) Rec 67LR Receptor (Cell Surface) EGCG->Rec Binding PI3K PI3K Rec->PI3K Activation AKT p-AKT (Survival Signal) PI3K->AKT Phosphorylation Nrf2_cyto Nrf2 AKT->Nrf2_cyto Dissociation from Keap1 NFkB NF-κB (Modulation) AKT->NFkB Regulation Keap1 Keap1 Keap1->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS ROS / H2O2 (Stress) ROS->Keap1 Oxidation ARE ARE Promoter Nrf2_nuc->ARE Binding HO1 HO-1 Gene Expression ARE->HO1 Transcription Outcome CYTOPROTECTION (Reduced Apoptosis) HO1->Outcome ROS Scavenging NFkB->Outcome Survival

Figure 1: Signal transduction map of EGCG-3"Me. The molecule activates the PI3K/AKT pathway, leading to Nrf2 nuclear translocation and HO-1 upregulation, neutralizing oxidative stress.

Experimental Protocol: Cytoprotection Assay (HaCaT Model)

Objective: Validation of EGCG-3"Me cytoprotective efficacy against H2O2-induced oxidative stress in human keratinocytes.[2]

Critical Control Point: EGCG-3"Me is sensitive to oxidation in culture media (though less than EGCG). Always prepare fresh stock solutions in DMSO and add to media immediately prior to treatment.

Materials
  • Cell Line: HaCaT (Human immortalized keratinocytes).

  • Compound: EGCG-3"Me (Purity >98%, HPLC).

  • Stressor: Hydrogen Peroxide (H2O2), 30% stock.

  • Assay: CCK-8 or MTT Cell Viability Kit.

Step-by-Step Workflow
  • Seeding: Plate HaCaT cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Pre-treatment (The Protective Phase):

    • Remove media.

    • Treat cells with EGCG-3"Me (Dose range: 1, 5, 10, 20 µM) in serum-free media.

    • Control: Vehicle (DMSO < 0.1%).

    • Incubate for 12–24 hours . (Note: Short pre-treatment <4h is often insufficient for HO-1 protein accumulation).

  • Stress Induction:

    • Wash cells with PBS.

    • Apply H2O2 (typically 200–500 µM, determined by LD50 titration) for 4–6 hours .

  • Readout:

    • Add CCK-8 reagent. Incubate 1–2h.

    • Measure Absorbance at 450 nm.

    • Validation: Lysate collection for Western Blot (Target: HO-1, Nrf2, p-AKT).

Protocol Visualization

Protocol_Flow Step1 1. Cell Seeding HaCaT (24h) Step2 2. Drug Pre-treatment EGCG-3''Me (12-24h) Step1->Step2 Adhesion Step3 3. Stress Induction H2O2 (4-6h) Step2->Step3 HO-1 Accumulation Step4 4. Analysis CCK-8 & Western Blot Step3->Step4 Cell Survival

Figure 2: Experimental timeline for assessing cytoprotective efficacy.

Comparative Efficacy Data

The following data summarizes the protective effects observed in keratinocytes (HaCaT) and mast cells (KU812), highlighting the functional differences between the methylated and non-methylated forms.

Table 2: Comparative Biological Activity

Biological TargetEGCG (Non-methylated)EGCG-3"Me (Methylated)Mechanism Implicated
H2O2 Cytotoxicity Moderate ProtectionHigh Protection Nrf2/HO-1 induction; AKT phosphorylation [1].
UVB Protection ModerateHigh Suppression of COX-2; Maintenance of cell viability [1][4].
Anti-Allergy (FcεRI) Weak InhibitionPotent Inhibition Downregulation of FcεRI expression; Inhibition of Lyn kinase [2][3].
Stability (pH 7.4) t1/2 < 2 hourst1/2 > 4 hours Resistance to auto-oxidation and methylation [2].

Key Insight: While both compounds bind the 67LR receptor, EGCG-3"Me shows a distinct ability to downregulate the high-affinity IgE receptor (FcεRI) in mast cells, a property significantly weaker in standard EGCG. This makes EGCG-3"Me a superior candidate for conditions involving both oxidative stress and inflammatory/allergic components [3].

References

  • Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate. Source: Int J Mol Sci. 2019. Key Finding: 3"Me-EGCG recovers cell viability under H2O2 exposure via the AKT1/NF-κB/HO-1 pathway.

  • Anti-allergic action of O-methylated EGCG in green tea cultivar Benifuuki. Source: Journal of Food and Drug Analysis, 2012. Key Finding: EGCG-3"Me strongly inhibits mast cell activation and histamine release, superior to EGCG.

  • Antiallergic tea catechin, (-)-epigallocatechin-3-O-(3-O-methyl)-gallate, suppresses FcεRI expression in human basophilic KU812 cells. Source: J Agric Food Chem. 2002.[1][3] Key Finding: Mechanistic confirmation that EGCG-3"Me downregulates the FcεRI alpha chain, preventing allergic signaling.[1][3]

  • The green tea polyphenol, epigallocatechin-3-gallate, protects against the oxidative cellular and genotoxic damage of UVA radiation. Source: Int J Cancer. 2002. Key Finding: Establishes the baseline cytoprotective protocol for tea catechins against UV radiation in keratinocytes.

Sources

An In-depth Technical Guide to Gene Expression Modulation by Epigallocatechin 3-O-(3-O-methyl)gallate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) is a methylated derivative of Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanisms by which EGCG3"Me modulates gene expression. We will delve into the core signaling pathways affected by this compound, present quantitative data on its impact on gene targets, and provide detailed, field-proven protocols for its study. This guide is designed to serve as a foundational resource for investigating the therapeutic potential of EGCG3"Me in various disease models, particularly in oncology and inflammatory conditions.

Introduction: The Significance of EGCG3"Me in Preclinical Research

While the therapeutic properties of green tea catechins, particularly EGCG, have been extensively studied, their clinical utility is often hampered by low bioavailability and rapid metabolism. EGCG3"Me, a metabolite of EGCG, has garnered significant interest due to its enhanced stability and potential for greater biological activity. Understanding its precise impact on gene expression is paramount to unlocking its therapeutic potential.

This guide will explore the molecular underpinnings of EGCG3"Me's action, focusing on its ability to modulate critical signaling pathways that govern cell fate. We will move beyond a simple description of effects to an in-depth analysis of the causality behind its gene-regulatory functions, providing researchers with the necessary tools and knowledge to conduct their own investigations.

Mechanistic Insights: Core Signaling Pathways Modulated by EGCG3"Me

EGCG3"Me exerts its influence on gene expression by targeting multiple, often interconnected, signaling cascades. These pathways are fundamental to cellular processes such as proliferation, apoptosis, inflammation, and metastasis.

Regulation of Cell Cycle and Proliferation

A primary mechanism by which EGCG3"Me and its parent compound EGCG inhibit cancer cell growth is through the induction of cell cycle arrest.[1][2] This is achieved by modulating the expression of key regulatory genes.

  • Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: EGCG has been shown to increase the expression of tumor suppressor genes like p21 and p27.[1][2] These proteins act as brakes on the cell cycle by inhibiting the activity of CDKs.

  • Downregulation of Cyclins and CDKs: Concurrently, EGCG treatment leads to a decrease in the mRNA and protein levels of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4) that are essential for the progression through the G1 phase of the cell cycle.[1][2][3]

This dual action effectively halts cells in the G0/G1 phase, preventing their proliferation.[2]

Figure 1: EGCG3"Me's modulation of cell cycle gene expression.

Anti-Inflammatory Gene Expression Modulation

Chronic inflammation is a key driver of many diseases, including cancer. EGCG3"Me has demonstrated potent anti-inflammatory effects by regulating the expression of genes involved in the inflammatory response.[4][5]

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. EGCG can suppress the NF-κB pathway, thereby preventing the expression of pro-inflammatory genes.[6][7]

  • Modulation of Inflammatory Mediators: Studies have shown that EGCG can decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators.[4][6] It also affects the production of cytokines like IL-6.[5]

  • Induction of Heme Oxygenase-1 (HO-1): EGCG can increase the expression of the antioxidant and anti-inflammatory enzyme HO-1.[8][9]

Figure 2: EGCG3"Me's impact on inflammatory gene expression pathways.

Inhibition of Metastasis-Related Gene Expression

The spread of cancer cells to distant organs, or metastasis, is a major cause of mortality. EGCG3"Me can interfere with this process by altering the expression of genes involved in cell migration and invasion.[10][11]

  • Modulation of Epithelial-Mesenchymal Transition (EMT): EGCG has been shown to prevent the "Cadherin switch," a key event in EMT, and decrease the expression of transcription factors like TCF8/ZEB1 and mesenchymal markers like Vimentin.[11]

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. EGCG can downregulate the expression of MMPs, such as MMP-2 and MMP-9.[10]

Modulation of Genes Related to Fat Oxidation

In the context of metabolic diseases, EGCG has been found to increase the expression of genes related to fatty acid oxidation in skeletal muscle.[12][13] This includes:

  • Nuclear Respiratory Factor 1 (nrf1)

  • Medium-Chain Acyl-CoA Dehydrogenase (mcad)

  • Uncoupling Protein 3 (ucp3)

  • Peroxisome Proliferator-Activated Receptor Alpha (pparα)

These changes in gene expression may contribute to the observed effects of EGCG on body weight and insulin resistance.[12][13]

Quantitative Analysis of Gene Expression Changes

The following table summarizes quantitative data from various studies on the effect of EGCG on the expression of specific genes. It is important to note that the magnitude of these effects can vary depending on the cell type, concentration of the compound, and duration of treatment.

Target GeneCell/Tissue TypeFold ChangeDirectionReference
HO-1 Cocultured Adipocytes~4-foldUpregulation[8]
HO-1 Cocultured Macrophages~6-foldUpregulation[8]
nrf1 Skeletal Muscle (mice)1.4 to 1.9-foldUpregulation[12][13]
mcad Skeletal Muscle (mice)1.4 to 1.9-foldUpregulation[12][13]
ucp3 Skeletal Muscle (mice)1.4 to 1.9-foldUpregulation[12][13]
pparα Skeletal Muscle (mice)1.4 to 1.9-foldUpregulation[12][13]
Cyclin A2 Normal Human Dermal Fibroblasts0.2-foldDownregulation[14]
Cyclin B1 & B2 Normal Human Dermal Fibroblasts0.3-foldDownregulation[14]

Experimental Protocols for Studying Gene Expression Modulation

To facilitate reproducible and robust research, this section provides detailed, step-by-step protocols for key experiments used to assess the impact of EGCG3"Me on gene expression.

Figure 3: Standard experimental workflow for gene expression analysis.

Protocol 1: Cell Culture and Treatment with EGCG3"Me

Rationale: This protocol establishes a consistent method for exposing cells to EGCG3"Me to observe its effects on gene expression. The choice of cell line, seeding density, and treatment concentration are critical variables that should be optimized for each experimental system.

  • Cell Seeding: Plate the chosen cell line (e.g., human bronchial epithelial cells, melanoma cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of EGCG3"Me Stock Solution: Dissolve EGCG3"Me powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Treatment: Dilute the EGCG3"Me stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Remove the old medium from the cells and replace it with the EGCG3"Me-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Isolation and Quality Control

Rationale: High-quality RNA is essential for accurate and reproducible gene expression analysis. This protocol outlines the steps for isolating total RNA and assessing its integrity.

  • Cell Lysis: After the treatment period, wash the cells with PBS and then add a lysis buffer (e.g., containing guanidinium thiocyanate) to the culture vessel to disrupt the cells and inactivate RNases.

  • RNA Isolation: Isolate total RNA using a commercially available kit (e.g., silica-based spin columns) according to the manufacturer's instructions. This typically involves steps of binding the RNA to a membrane, washing away contaminants, and eluting the pure RNA.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • RNA Quality Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Further assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of >8 is generally considered suitable for downstream applications like RT-qPCR.

Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)

Rationale: RT-qPCR is a sensitive and specific method for quantifying the expression levels of target genes. This protocol details the conversion of RNA to cDNA and the subsequent amplification and detection.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Use a standardized amount of RNA (e.g., 1 µg) for each reaction to ensure consistency.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for the gene of interest

    • A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green)

    • DNA polymerase and other reaction buffers

  • Primer Design and Validation: Design primers that are specific to the target gene and span an exon-exon junction to avoid amplification of any residual genomic DNA. Validate the primer efficiency to ensure accurate quantification.

  • qPCR Cycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the EGCG3"Me-treated samples and the vehicle control.[16] Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, β-actin) to correct for variations in RNA input and reverse transcription efficiency.

Future Directions and Therapeutic Implications

The ability of EGCG3"Me to modulate a wide array of genes involved in critical cellular processes underscores its significant therapeutic potential.[17] Future research should focus on:

  • In vivo studies: Translating the in vitro findings to animal models of cancer, inflammation, and metabolic diseases.

  • Combination therapies: Investigating the synergistic effects of EGCG3"Me with existing chemotherapeutic agents to enhance efficacy and reduce side effects.[11]

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of EGCG3"Me in human subjects.[18]

The continued exploration of EGCG3"Me's gene-regulatory properties will undoubtedly pave the way for novel therapeutic strategies in a range of human diseases.

References

  • Chen, L., et al. (2010). Gene Expression Changes Induced by Green Tea Polyphenol (-)-epigallocatechin-3-gallate in Human Bronchial Epithelial 21BES Cells Analyzed by DNA Microarray. PubMed. Available at: [Link]

  • Li, W., et al. (2021). Epigallocatechin-3-gallate hinders metabolic coupling to suppress colorectal cancer malignancy through targeting aerobic glycolysis in cancer-associated fibroblasts. PMC - NIH. Available at: [Link]

  • Martin, M. A. (n.d.). Epigallocatechin gallate (EGCG) involved in the signaling pathways in cancer. MDPI. Available at: [Link]

  • Ma, J., et al. (2014). EGCG regulates expression of cyclins and CDKs, two genes that are downstream targets of KLF4. ResearchGate. Available at: [Link]

  • D'Angelo, S., et al. (2020). Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer. MDPI. Available at: [Link]

  • Yang, C. S., et al. (2001). Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells. PubMed. Available at: [Link]

  • Annaby, A., et al. (2009). Epigallocatechin-3-gallate (EGCG) inhibits the migratory behavior of tumor bronchial epithelial cells. PMC - PubMed Central. Available at: [Link]

  • Tsai, M. K., et al. (2013). Epigallocatechin-3-gallate (EGCG) attenuates inflammation in MRL/lpr mouse mesangial cells. PMC - NIH. Available at: [Link]

  • Saeki, K., et al. (2010). (−)-Epigallocatechin-3-gallate Increases the Expression of Genes Related to Fat Oxidation in the Skeletal Muscle of High Fat-Fed Mice. PMC - NIH. Available at: [Link]

  • Wang, P., et al. (2019). Epigallocatechin-3-Gallate (EGCG) Suppresses Pancreatic Cancer Cell Growth, Invasion, and Migration partly through the Inhibition of Akt Pathway and Epithelial–Mesenchymal Transition: Enhanced Efficacy When Combined with Gemcitabine. MDPI. Available at: [Link]

  • D'Angelo, S., et al. (2020). Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer. NIH. Available at: [Link]

  • Le, T., et al. (2019). EGCG Prevents High Fat Diet-Induced Changes in Gut Microbiota, Decreases of DNA Strand Breaks, and Changes in Expression and DNA Methylation of Dnmt1 and MLH1 in C57BL/6J Male Mice. NIH. Available at: [Link]

  • Boateng, I. D., et al. (2023). Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells. PMC. Available at: [Link]

  • Boateng, I. D., et al. (2023). Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells. ResearchGate. Available at: [Link]

  • Khan, H., et al. (2020). EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers. PubMed Central. Available at: [Link]

  • Richard, C., et al. (2022). EGCG Prevents the Transcriptional Reprogramming of an Inflammatory and Immune-Suppressive Molecular Signature in Macrophage-like Differentiated Human HL60 Promyelocytic Leukemia Cells. PMC - NIH. Available at: [Link]

  • D'Angelo, S., et al. (2020). Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer. MDPI. Available at: [Link]

  • Kim, H. K., et al. (2012). Epigallocatechin-3-gallate regulates cell growth, cell cycle and phosphorylated nuclear factor-κB in human dermal fibroblasts. NIH. Available at: [Link]

  • Sharifi-Rad, J., et al. (2020). Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. PMC - NIH. Available at: [Link]

  • Tomata, Y., et al. (2020). Green Tea Catechins Trigger Immediate-Early Genes in the Hippocampus and Prevent Cognitive Decline and Lifespan Shortening. MDPI. Available at: [Link]

  • Kim, F., et al. (2014). Effect of (–)-epigallocatechin-3-gallate on anti-inflammatory response via heme oxygenase-1 induction during adipocyte–macrophage interactions. PMC - NIH. Available at: [Link]

  • Lu, Y., et al. (2018). Epigallocatechin-3-gallate(EGCG) suppresses melanoma cell growth and metastasis by targeting TRAF6 activity. PMC - PubMed Central. Available at: [Link]

  • Gackowski, D., et al. (2023). Beyond Antioxidant Activity: Redox Properties of Catechins May Affect Changes in the DNA Methylation Profile—The Example of SRXN1 Gene. PMC - NIH. Available at: [Link]

  • Saeki, K., et al. (2010). (−)-Epigallocatechin-3-gallate Increases the Expression of Genes Related to Fat Oxidation in the Skeletal Muscle of High Fat-Fed Mice. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2022). Tea GOLDEN2-LIKE genes enhance catechin biosynthesis through activating R2R3-MYB transcription factor. Horticulture Research | Oxford Academic. Available at: [Link]

  • Kim, E., et al. (2019). Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate. NIH. Available at: [Link]

  • Zhang, Y., et al. (2023). Green tea EGCG inhibits naïve CD4+ T cell division and progression in mice: An integration of network pharmacology, molecular docking and experimental validation. PMC - NIH. Available at: [Link]

  • Musial, C., et al. (2020). Catechins and Human Health: Breakthroughs from Clinical Trials. PMC - NIH. Available at: [Link]

  • Li, C., et al. (2020). Gene expression, catechins content and the correlations between them in three different seasons. ResearchGate. Available at: [Link]

  • D'Angelo, S., et al. (2020). (PDF) Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer. ResearchGate. Available at: [Link]

  • Ma, J., et al. (2014). Epigallocatechin-3-gallate regulates the expression of Kruppel-like factor 4 through myocyte enhancer factor 2A. SpringerLink. Available at: [Link]

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Methodological & Application

Synthesis of Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of EGCG3"Me

(-)-Epigallocatechin-3-O-gallate (EGCG) is the most abundant and bioactive polyphenol in green tea, extensively studied for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic efficacy can be limited by metabolic instability. One of the key metabolic pathways for EGCG is O-methylation, catalyzed by catechol-O-methyltransferase (COMT) in the body. The methylated derivative, Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me), where a methyl group is specifically added to the 3"-position of the gallate moiety, has garnered significant interest. This modification can enhance the bioavailability and modulate the biological activity of the parent compound, making it a valuable target for research and drug development.

This comprehensive guide provides detailed protocols and insights for the synthesis of EGCG3"Me, catering to researchers in academia and industry. We will explore both enzymatic and chemical synthesis strategies, offering a comparative analysis to aid in methodological selection. Each section is designed to provide not just a procedural outline, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process.

Part 1: Enzymatic Synthesis of EGCG3"Me – A Regioselective Approach

Enzymatic synthesis offers a highly specific and efficient route to EGCG3"Me, minimizing the formation of unwanted isomers and the need for complex protection-deprotection steps often associated with chemical synthesis. The key to this approach is the use of a specific O-methyltransferase (OMT) that selectively targets the 3"-hydroxyl group of the gallate ring in EGCG.

Core Principle: The Role of CsFAOMT1

Recent research has identified a specific O-methyltransferase from the tea plant (Camellia sinensis), named CsFAOMT1, which exhibits remarkable regioselectivity for the 3"-position of EGCG.[1] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to catalyze the formation of EGCG3"Me. For laboratory-scale synthesis, the gene encoding CsFAOMT1 can be cloned and expressed in a suitable host system, such as Escherichia coli, to produce the recombinant enzyme.

Experimental Workflow: Enzymatic Synthesis

The overall workflow for the enzymatic synthesis of EGCG3"Me can be visualized as follows:

Enzymatic_Synthesis_Workflow cluster_0 Enzyme Production cluster_1 Enzymatic Reaction cluster_2 Purification & Analysis Gene_Synthesis Gene Synthesis (CsFAOMT1) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Purification Enzyme Purification Expression->Purification Reaction_Setup Reaction Setup: EGCG, SAM, Buffer, Purified CsFAOMT1 Purification->Reaction_Setup Incubation Incubation (Controlled Temp & Time) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Characterization Characterization (NMR, MS) HPLC->Characterization

Figure 1: Workflow for the enzymatic synthesis of EGCG3"Me.

Detailed Protocol: Enzymatic Synthesis of EGCG3"Me

1. Expression and Purification of Recombinant CsFAOMT1:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for Camellia sinensis O-methyltransferase (CsFAOMT1) and clone it into a suitable bacterial expression vector (e.g., pET series with a His-tag for purification).

  • Transformation: Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein production.

  • Cell Lysis and Purification: Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse by sonication. Clarify the lysate by centrifugation and purify the His-tagged CsFAOMT1 using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. Elute the purified enzyme and dialyze against a suitable storage buffer.

2. Enzymatic Methylation Reaction:

  • Reaction Mixture: In a suitable reaction vessel, combine the following components:

    • (-)-Epigallocatechin-3-gallate (EGCG) (e.g., 1 mM)

    • S-adenosyl-L-methionine (SAM) (e.g., 1.5 mM)

    • Purified recombinant CsFAOMT1 (concentration to be optimized, e.g., 10-50 µg/mL)

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a predetermined time (e.g., 2-24 hours). Monitor the progress of the reaction by HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

3. Purification and Characterization of EGCG3"Me:

  • Extraction: After quenching, centrifuge the reaction mixture to remove precipitated protein. The supernatant containing EGCG3"Me can be concentrated under reduced pressure.

  • Column Chromatography: For initial purification, employ column chromatography using a suitable stationary phase such as Sephadex LH-20 with methanol as the eluent.[2] This step helps to separate the methylated product from unreacted EGCG and SAM.

  • Preparative HPLC: For final purification to high purity, use a preparative reverse-phase HPLC system. A C18 column with a gradient of water and acetonitrile (both containing a small amount of formic acid, e.g., 0.1%) is typically effective.

  • Characterization: Confirm the identity and purity of the synthesized EGCG3"Me using:

    • LC-MS: To determine the molecular weight of the product.

    • NMR Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the methylation site.[3][4]

Parameter Typical Value/Range Rationale
Enzyme Concentration 10-50 µg/mLTo be optimized for efficient conversion without excessive enzyme usage.
Substrate (EGCG) Conc. 0.5-2 mMHigher concentrations may lead to substrate inhibition.
Co-substrate (SAM) Conc. 1.2-2 fold molar excess to EGCGTo ensure sufficient methyl donor for the reaction.
Reaction Temperature 30-37°COptimal temperature for CsFAOMT1 activity.
Reaction pH 7.0-8.0Optimal pH for OMT activity.
Incubation Time 2-24 hoursDependent on enzyme and substrate concentrations; monitor by HPLC.

Part 2: Chemical Synthesis of EGCG3"Me – A Strategic Approach

Chemical synthesis of EGCG3"Me presents a greater challenge due to the presence of multiple phenolic hydroxyl groups with similar reactivity on the EGCG molecule. A successful synthesis hinges on a well-designed strategy involving the use of protecting groups to achieve regioselectivity.

Core Principle: Protection, Methylation, and Deprotection

The fundamental strategy for the chemical synthesis of EGCG3"Me involves three key stages:

  • Protection: Selectively protect all hydroxyl groups except for the 3"-hydroxyl group on the gallate moiety. This is the most critical and challenging step.

  • Methylation: Introduce the methyl group to the unprotected 3"-hydroxyl group using a suitable methylating agent.

  • Deprotection: Remove all protecting groups to yield the final product, EGCG3"Me.

Plausible Chemical Synthesis Strategy

A plausible, though challenging, synthetic route could involve the following conceptual steps. It is important to note that this is a proposed strategy based on established principles of organic synthesis and may require significant optimization.

Figure 2: Conceptual strategy for the chemical synthesis of EGCG3"Me.

Detailed Protocol: A Proposed Chemical Synthesis Approach

1. Per-silylation of EGCG:

  • Rationale: Silyl ethers are common protecting groups for hydroxyls and can be selectively removed under different conditions. Tert-butyldimethylsilyl (TBDMS) is a bulky silyl group that can offer some steric hindrance, potentially aiding in selective reactions.[5]

  • Procedure: Dissolve EGCG in a dry, aprotic solvent such as DMF. Add an excess of TBDMSCl and a base like imidazole. Stir the reaction at room temperature until complete protection of all hydroxyl groups is observed by TLC or LC-MS. Purify the per-silylated EGCG by column chromatography.

2. Selective Deprotection of the 3"-O-TBDMS group:

  • Rationale: This is the most challenging step. The reactivity of the different silyl ethers may vary slightly due to steric and electronic factors. A carefully controlled, mild acidic or fluoride-based deprotection might allow for the selective removal of the 3"-O-TBDMS group. This step will likely require extensive optimization of reaction conditions (reagent, solvent, temperature, and time).

  • Procedure (to be optimized): Treat the per-silylated EGCG with a stoichiometric amount of a deprotecting agent such as TBAF or a mild acid in a suitable solvent at low temperature. Monitor the reaction closely by TLC or LC-MS to maximize the yield of the desired mono-deprotected product.

3. Methylation of the 3"-Hydroxyl Group:

  • Rationale: With the 3"-hydroxyl group selectively exposed, methylation can be carried out using a standard methylating agent.

  • Procedure: Dissolve the mono-deprotected intermediate in a dry solvent like acetone or DMF. Add a mild base such as K₂CO₃ and a methylating agent like methyl iodide (CH₃I). Stir the reaction at room temperature until completion.

4. Global Deprotection:

  • Rationale: Removal of all remaining silyl protecting groups to yield the final product.

  • Procedure: Treat the methylated intermediate with an excess of a fluoride source such as TBAF in THF until complete deprotection is achieved.

5. Purification:

  • Purify the final product, EGCG3"Me, using column chromatography (e.g., silica gel) followed by preparative HPLC as described in the enzymatic synthesis section.

Reaction Step Key Reagents Critical Considerations
Protection TBDMSCl, ImidazoleAnhydrous conditions are crucial.
Selective Deprotection TBAF or mild acidStoichiometry, temperature, and reaction time are critical for selectivity.
Methylation CH₃I, K₂CO₃Anhydrous conditions; monitor for side reactions.
Global Deprotection TBAFEnsure complete removal of all protecting groups.

Part 3: Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the identity and purity of the final EGCG3"Me product.

Purification Methodologies
  • Column Chromatography: A combination of macroporous resin and polyamide column chromatography can be effective for the initial purification of EGCG and its derivatives from crude mixtures.[4][6][7]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating polyphenols and can be employed for the purification of methylated catechins.[2]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for the final purification of EGCG3"Me to high purity (>95%). It is also an essential analytical tool for monitoring reaction progress and assessing the purity of the final product.[8]

Characterization Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the synthesized compound, confirming the addition of a single methyl group to the EGCG molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a characteristic singlet for the newly introduced methoxy group (around 3.5-4.0 ppm). Comparison with the ¹H NMR spectrum of EGCG will confirm the structural modification.

    • ¹³C NMR: Will show a new carbon signal corresponding to the methoxy group.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals, definitively confirming the position of methylation at the 3"-position.[3][4]

Conclusion and Future Perspectives

This guide has outlined two distinct yet viable pathways for the synthesis of EGCG3"Me. The enzymatic approach, leveraging the regioselectivity of enzymes like CsFAOMT1, offers a more direct and cleaner route to the desired product. In contrast, the chemical synthesis, while more challenging due to the need for a multi-step protection-deprotection strategy, provides an alternative for laboratories not equipped for enzymatic work.

The successful synthesis and purification of EGCG3"Me will enable researchers to further investigate its biological activities, pharmacokinetic profile, and therapeutic potential. As our understanding of the specific roles of methylated polyphenols grows, the development of robust and efficient synthetic methodologies will be crucial for advancing this exciting area of research.

References

  • Lambert, J. D., & Sang, S. (2014). Bioavailability of green tea catechins and the influence of other dietary components. In Tea in Health and Disease Prevention (pp. 201-211). Academic Press.
  • Jin, J., et al. (2023). Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant.
  • Amarowicz, R., & Shahidi, F. (2005). TLC separation of methylated (–)-epigallocatechin-3-gallate. Czech Journal of Food Sciences, 23(1), 36-39.
  • Li, L., & Chan, T. H. (2001). Enantioselective synthesis of epigallocatechin-3-gallate (EGCG), the active polyphenol component from green tea. Organic letters, 3(5), 739-741.
  • Liu, B., Kang, Z., & Yan, W. (2021). Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols. Molecules, 26(2), 393.
  • Ji, H. G., et al. (2017). Identification of epigallocatechin-3-O-(3-O-methyl)-gallate (EGCG3''Me) and amino acid profiles in various tea (Camellia sinensis L.) cultivars.
  • Lai, R., et al. (2015). The Synthesis of Methylated Epigallocatechin Gallate. Journal of Tea Science, 35(4), 363-368.
  • Wang, Y., et al. (2015). Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography.
  • Jin, J., et al. (2023). Identification of 3″O-methyltransferase involved in converting EGCG into EGCG3″Me in tea plant.
  • Stanciu, G. A., et al. (2024). Pure Epigallocatechin-3-gallate-Assisted Green Synthesis of Highly Stable Titanium Dioxide Nanoparticles. Molecules, 29(1), 235.
  • Liu, Z., et al. (2020). Efficient procedure for isolating methylated catechins from green tea and effective simultaneous analysis of ten catechins, three purine alkaloids, and gallic acid in tea by high-performance liquid chromatography with diode array detection. Food Chemistry, 326, 127011.
  • Chen, Q., et al. (2020). Separation of epigallocatechin gallate and epicatechin gallate from tea polyphenols by macroporous resin and crystallization. Analytical Methods, 12(35), 4364-4372.
  • Wang, Z., et al. (2023). Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities. Foods, 12(14), 2736.
  • Li, Y., et al. (2015). Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography.
  • Lv, H. P., et al. (2009). Study on the Analytical Method of EGCG 3″Me by HPLC in Tea. Journal of Tea Science, 29(5), 379-384.
  • Lu, H., et al. (2003). A summary of possible sites of methylation (M) and glucuronidation (G) of EGCG and EGC.
  • Kim, E., et al. (2019). Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl)
  • Li, D., et al. (2024). Enzymatic preparation of epigallocatechin gallate diglucoside and bioactivity assessment.
  • Li, L., & Chan, T. H. (2001). Enantioselective Synthesis of Epigallocatechin-3-gallate (EGCG), the Active Polyphenol Component from Green Tea. Organic Letters, 3(5), 739-741.
  • Ciftci, O., et al. (2024). Protective Mechanisms of EGCG in Mitigating Oxidative Stress and Liver Toxicity From Cigarette Smoke‐Induced Damage. Journal of Biochemical and Molecular Toxicology, 38(7), e23696.
  • Liu, B., Kang, Z., & Yan, W. (2021). Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols. Molecules, 26(2), 393.
  • Mereles, D., & Heinrich, U. (2011). Epigallocatechin-3-gallate (EGCG) for Clinical Trials: More Pitfalls than Promises? International journal of molecular sciences, 12(9), 5512-5521.
  • Oritani, M., et al. (2013). Structure of methylated derivatives of eGCG: (a) eGCG3″Me, and (b) eGCG4.
  • Chen, I. C., et al. (2009). Enzymatic Production of Epigallocatechin by Using an Epigallocatechin Gallate Hydrolase Induced from Aspergillus oryzae. Biotechnology Progress, 25(5), 1423-1428.
  • Gandomi, H., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(18), 7174-7183.

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Application Notes and Protocols for In Vivo Animal Studies: Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating EGCG3"Me In Vivo

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) is a naturally occurring O-methylated derivative of Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. While EGCG has been the subject of extensive research for its broad therapeutic potential, its clinical utility has often been hampered by poor stability and low oral bioavailability.[1][2] EGCG3"Me emerges as a scientifically compelling alternative, demonstrating significantly enhanced bioavailability and metabolic stability in preclinical models.[3] This superior pharmacokinetic profile suggests that EGCG3"Me may achieve more potent and sustained physiological effects in vivo compared to its parent compound.

Initial research has highlighted a particularly strong anti-allergic and mast cell-stabilizing activity for EGCG3"Me, exceeding that of EGCG.[4][5] These findings provide a strong impetus for its investigation in animal models of allergic and inflammatory diseases. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies, grounded in the known mechanisms and pharmacokinetic advantages of EGCG3"Me. We will delve into the causality behind experimental design choices, provide validated protocols, and offer insights into data interpretation to facilitate the exploration of this promising natural compound.

Scientific Rationale: Core Mechanisms of Action

Understanding the molecular targets of EGCG3"Me is critical for designing hypothesis-driven in vivo studies and selecting appropriate endpoints. The primary activities revolve around potent anti-allergic and anti-inflammatory effects.

Primary Mechanism: Anti-Allergic and Mast Cell Stabilization

The most distinct and potent activity of EGCG3"Me reported to date is its ability to suppress immediate-type hypersensitivity reactions. The core of this mechanism is the stabilization of mast cells. In response to an allergen (antigen) binding to IgE on the mast cell surface, a signaling cascade is initiated, leading to degranulation—the release of pre-formed mediators like histamine, proteases, and pro-inflammatory cytokines (e.g., TNF-α, Interleukins).[6] EGCG3"Me has been shown to be a powerful inhibitor of this process, directly suppressing histamine release from mast cells.[4] This action effectively blunts the acute symptoms of an allergic reaction, such as vasodilation, bronchoconstriction, and inflammation.[5] Studies on the parent compound EGCG suggest this is achieved by modulating intracellular signaling pathways that govern mast cell activation.[6]

Caption: EGCG3"Me anti-allergic signaling pathway.

Broad Anti-inflammatory and Antioxidant Effects

Building on the extensive research into its parent compound, EGCG, EGCG3"Me is hypothesized to possess significant anti-inflammatory and antioxidant properties. Chronic inflammation and oxidative stress are intertwined pathological processes central to numerous diseases. EGCG has been shown to mitigate these processes through several key pathways:

  • NF-κB Inhibition: EGCG can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[7] By preventing NF-κB's translocation to the nucleus, EGCG downregulates pro-inflammatory enzymes (iNOS, COX-2) and cytokines.[7][8]

  • Keap1-Nrf2 Pathway Activation: Under conditions of oxidative stress, EGCG can promote the dissociation of Nrf2 from its inhibitor Keap1.[9] Nrf2 then translocates to the nucleus, binding to Antioxidant Response Elements (AREs) and upregulating the expression of crucial antioxidant enzymes like Heme Oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][10]

This dual action of suppressing inflammatory drivers while simultaneously boosting the cell's intrinsic antioxidant defenses makes EGCG3"Me a compelling candidate for in vivo models of inflammatory conditions such as colitis, arthritis, or atopic dermatitis.[9][11]

Caption: EGCG-mediated antioxidant pathway via Nrf2.

Pharmacokinetic Profile: The In Vivo Advantage

The primary rationale for selecting EGCG3"Me over EGCG for in vivo research is its superior pharmacokinetic profile. Effective drug action is contingent not only on mechanism but also on the ability of the compound to reach and remain at its target site at a therapeutic concentration. A comparative study in rats provides clear, quantitative evidence of EGCG3"Me's advantages.[3]

Causality Explained:

  • Higher Bioavailability: A higher Area Under the Curve (AUC) following oral administration indicates that more of the compound enters systemic circulation. The bioavailability of EGCG3"Me was found to be over 2.7 times higher than that of EGCG, suggesting significantly better absorption from the gastrointestinal tract.[3]

  • Lower Distribution Volume: A lower volume of distribution (Vd) suggests that the compound is less extensively distributed into peripheral tissues and remains more concentrated in the plasma. This can lead to higher effective concentrations at target sites and potentially a longer half-life. The Vd of EGCG3"Me was approximately 3.6 times lower than that of EGCG.[3]

Together, these factors mean that for a given oral dose, EGCG3"Me is expected to produce higher and more sustained plasma concentrations, providing a more robust and reliable therapeutic effect in vivo.[3]

Table 1: Comparative Pharmacokinetic Parameters of EGCG and EGCG3"Me in Rats

Parameter Route EGCG EGCG3"Me Advantage Source
Dose Oral 100 mg/kg 100 mg/kg - [3]
AUC (Oral) Oral 39.6 ± 14.2 µg·h/L 317.2 ± 43.7 µg·h/L 8.0x Higher [3]
Bioavailability Oral 0.14% 0.38% 2.7x Higher [3]

| Distribution Volume (Vd) | IV | 0.94 ± 0.16 L/kg | 0.26 ± 0.02 L/kg | 3.6x Lower |[3] |

Data derived from a study in Sprague-Dawley rats. AUC: Area under the concentration-time curve.

In Vivo Study Design & Protocols

This section provides a detailed, self-validating protocol for assessing the anti-allergic efficacy of EGCG3"Me. The chosen model, Ovalbumin (OVA)-induced allergic rhinitis in mice, is highly relevant to the primary mechanism of action of EGCG3"Me and has well-established, quantifiable endpoints.[12]

General Considerations
  • Compound Preparation: EGCG3"Me is typically a powder. For oral gavage, it should be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil. Prepare fresh daily, as catechins can be unstable in aqueous solutions.[13] A brief sonication may be required to ensure a homogenous suspension.

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal stress, as stress can influence immune responses.

  • Dose Selection: Based on the pharmacokinetic data and effective doses of EGCG in similar models, a dose range of 10-100 mg/kg is a logical starting point for a dose-response study.

Protocol: Evaluating Anti-Allergic Efficacy in an Ovalbumin (OVA)-Induced Rhinitis Mouse Model

Objective: To provide a validated workflow to assess the therapeutic potential of EGCG3"Me to ameliorate the symptoms and underlying immunological responses in a preclinical model of allergic rhinitis.

Materials:

  • Animals: 6-8 week old female BALB/c mice.

  • Compound: EGCG3"Me (high purity).

  • Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), Phosphate-buffered saline (PBS), Dexamethasone (positive control), Vehicle (e.g., 0.5% CMC).

  • Kits: Mouse IgE ELISA kit, Histamine assay kit, Cytokine ELISA kits (IL-4, IL-5, IFN-γ).

Experimental Workflow:

cluster_phase1 Sensitization Phase cluster_phase2 Challenge & Treatment Phase cluster_phase3 Endpoint Analysis Day0 Day 0: Sensitization (OVA/Alum IP) Day7 Day 7: Booster (OVA/Alum IP) Day0->Day7 Day14_21 Days 14-21: Daily Intranasal OVA Challenge + Daily Oral Treatment Day7->Day14_21 Day22 Day 22: Symptom Scoring Sample Collection (Blood, NLF, Tissue) Day14_21->Day22

Caption: Experimental workflow for OVA-induced allergy model.

Step-by-Step Protocol:

  • Acclimatization (7 days): House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[14]

  • Sensitization Phase:

    • Day 0: Sensitize mice via an intraperitoneal (IP) injection of 100 µL containing 20 µg OVA emulsified with 2 mg aluminum hydroxide in PBS.

    • Day 7: Administer a booster IP injection identical to the one on Day 0.

  • Challenge and Treatment Phase (Days 14-21):

    • Randomly divide mice into experimental groups (n=8-10 per group):

      • Group 1: Naive (No sensitization or challenge)

      • Group 2: Vehicle Control (Sensitized + Challenged + Vehicle)

      • Group 3: EGCG3"Me Low Dose (e.g., 10 mg/kg)

      • Group 4: EGCG3"Me High Dose (e.g., 50 mg/kg)

      • Group 5: Positive Control (e.g., Dexamethasone 1 mg/kg)

    • Daily Treatment: Administer the assigned treatment (Vehicle, EGCG3"Me, or Dexamethasone) via oral gavage once daily.

    • Daily Challenge: One hour after treatment, challenge the mice by intranasal administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

  • Endpoint Analysis (Day 22):

    • Behavioral Scoring: Immediately following the final OVA challenge on Day 21, observe each mouse for 15 minutes and count the total number of sneezes and nasal rubbing motions.

    • Sample Collection: 24 hours after the final challenge (Day 22), anesthetize the mice and collect samples.

      • Blood: Collect via cardiac puncture for serum separation. Store serum at -80°C.

      • Nasal Lavage Fluid (NLF): Expose the trachea and cannulate. Flush the nasal cavity with 1 mL of PBS and collect the flow-through from the nostrils. Centrifuge to pellet cells and store the supernatant at -80°C.

      • Nasal Tissue: Decapitate the head and fix in 10% neutral buffered formalin for histological analysis.

Endpoint Analysis and Data Collection
  • Biochemical Analysis:

    • Use commercial ELISA kits to measure the concentration of total IgE and histamine in the serum.[12]

    • Use ELISA kits to measure the levels of key cytokines in the NLF supernatant, such as the Th2 cytokine IL-4 and the Th1 cytokine IFN-γ.[12]

  • Histopathology:

    • Embed the fixed nasal tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.

    • Under a microscope, count the number of eosinophils (identifiable by their bilobed nucleus and eosinophilic granules) in the nasal mucosa per high-power field to quantify inflammatory cell infiltration.

Data Interpretation & Troubleshooting

Expected Outcomes: A successful experiment will demonstrate a dose-dependent effect of EGCG3"Me on the measured endpoints.

Table 2: Expected Outcomes of EGCG3"Me Treatment in Allergic Rhinitis Model

Parameter Vehicle Control Group EGCG3"Me Treated Group Rationale
Sneezing/Rubbing High frequency Significantly Reduced Inhibition of histamine release and inflammation.[12]
Serum IgE Elevated Significantly Reduced Suppression of Th2-mediated immune response.
Serum Histamine Elevated Significantly Reduced Direct mast cell stabilization.[4]
NLF IL-4 Elevated Significantly Reduced Attenuation of Th2 cytokine production.[12]

| Eosinophil Infiltration | High | Significantly Reduced | Reduction of inflammatory cell recruitment. |

Potential Pitfalls & Self-Validation:

  • High Variability: Allergic models can have high inter-animal variability. Ensure a sufficient number of animals per group (n≥8) and consistent administration techniques. The positive control (Dexamethasone) group is critical; if it does not show a significant effect compared to the vehicle, the validity of the experiment is questionable.

  • Compound Instability: If results are negative, consider the stability of the EGCG3"Me formulation. Prepare fresh daily and protect from light.

  • Ineffective Sensitization: The vehicle control group must show significantly elevated IgE and symptoms compared to the naive group. If not, the sensitization/challenge protocol was unsuccessful and must be optimized.

Conclusion

Epigallocatechin 3-O-(3-O-methyl)gallate stands out as a promising natural compound for in vivo investigation, primarily due to its enhanced bioavailability over its well-studied precursor, EGCG.[3] Its potent anti-allergic and anti-inflammatory activities provide a solid mechanistic foundation for preclinical studies.[4] The protocols and rationales provided herein offer a robust framework for researchers to explore the therapeutic potential of EGCG3"Me in animal models, particularly in the context of allergic and inflammatory diseases. By leveraging its favorable pharmacokinetic profile, future studies can more effectively translate the vast body of in vitro catechin research into tangible in vivo outcomes.

References

  • Epigallocatechin‐3‐Gallate Mitigates Atopic Dermatitis‐Like Skin Lesions and Psychiatric Comorbidities by Reducing Oxidative Stress. PubMed Central. Available at: [Link]

  • Epigallocatechin-3-Gallate Reduces Airway Inflammation in Mice through Binding to Proinflammatory Chemokines and Inhibiting Inflammatory Cell Recruitment. PMC - NIH. Available at: [Link]

  • Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential. MDPI. Available at: [Link]

  • Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. MDPI. Available at: [Link]

  • Anti-inflammatory effect of epigallocatechin gallate in a mouse model of ovalbumin-induced allergic rhinitis. PubMed. Available at: [Link]

  • Epicatechin-3-O-(3″-O-methyl)-gallate Content in Various Tea Cultivars (Camellia Sinensis L.) and Its in Vitro Inhibitory Effect on Histamine Release. PubMed. Available at: [Link]

  • Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. PMC - NIH. Available at: [Link]

  • Effect of Postnatal Epigallocatechin-Gallate Treatment on Cardiac Function in Mice Prenatally Exposed to Alcohol. MDPI. Available at: [Link]

  • Pharmacokinetic Study of Catechin (Epigallocatechin Gallate) after Intraperitoneal and Oral Administration to Yellowtail Seriola quinqueradiata. ResearchGate. Available at: [Link]

  • Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats. PubMed. Available at: [Link]

  • Epigallocatechin gallate: a review. Veterinární medicína. Available at: [Link]

  • The pharmacological activity of epigallocatechin-3-gallate (EGCG) on Alzheimer's disease animal model: A systematic review. PubMed. Available at: [Link]

  • Catechins and Human Health: Breakthroughs from Clinical Trials. PMC - NIH. Available at: [Link]

  • Epigallocatechin-3-gallate (EGCG) attenuates inflammation in MRL/lpr mouse mesangial cells. PMC - NIH. Available at: [Link]

  • Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells. PubMed. Available at: [Link]

  • Stabilizing effect of green tea extract and epigallocatechin-3-gallate (EGCG) on mast cell : an in vivo study. PubMed. Available at: [Link]

  • Bioavailability of Tea Catechins and Its Improvement. MDPI. Available at: [Link]

  • The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review. MDPI. Available at: [Link]

  • Anti-Allergic Effect of Dietary Polyphenols Curcumin and Epigallocatechin Gallate via Anti-Degranulation in IgE/Antigen-Stimulated Mast Cell Model: A Lipidomics Perspective. ResearchGate. Available at: [Link]

  • The effect of Epigallocatechin-3-gallate in allergic airway inflammation. PubMed. Available at: [Link]

  • Green tea catechin, Epigallocatechin-3-gallate (EGCG): Mechanisms, perspectives and clinical applications. ResearchGate. Available at: [Link]

  • Epigallocatechin-3-gallate(EGCG): Mechanisms and the Combined Applications. Bentham Science. Available at: [Link]

  • In Vitro and In Vivo Activities of Tea Catechins against Helicobacter pylori. PMC - NIH. Available at: [Link]

  • (PDF) Epigallocatechin-3-gallate (EGCG) attenuates inflammation in MRL/lpr mouse mesangial cells. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methylated Catechins in Research and Development

Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin in green tea (Camellia sinensis), extensively studied for its antioxidant and potential therapeutic properties.[1][2] Its metabolic fate in vivo, however, is complex and involves biotransformation into various metabolites, including methylated forms. One such key metabolite is Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me), a molecule of growing interest to researchers in pharmacology, food science, and drug development.[3][4] The methylation of EGCG can significantly alter its physicochemical properties, bioavailability, and biological activity. Therefore, the ability to accurately identify and quantify EGCG3"Me is paramount for pharmacokinetic studies, the standardization of botanical extracts, and the development of novel therapeutics.

This document provides a comprehensive guide for the use of EGCG3"Me as a reference standard in chromatographic analyses, with a primary focus on High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be robust and reproducible, grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Physicochemical Properties and Handling of EGCG3"Me Reference Standard

A thorough understanding of the reference standard's properties is fundamental to developing a reliable analytical method.

Structure and Properties:

EGCG3"Me is a derivative of EGCG where a methyl group is attached to the 3"-O position of the gallate moiety.[3] This structural modification subtly alters its polarity and molecular weight compared to EGCG.

PropertyValueSource
Molecular Formula C₂₃H₂₀O₁₁[8]
Molecular Weight 472.40 g/mol [9]
Appearance Typically a pale powder[10]
Solubility Soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and DMSO.[9][10] Soluble in water.[10]
Stability Catechins, including EGCG and its derivatives, are susceptible to degradation under various conditions such as light, high temperature, oxygen, and alkaline pH.[11][12][13] Stock solutions should be stored under recommended conditions to maintain their integrity.[14]

Handling and Storage of the Reference Standard:

To ensure the accuracy and longevity of the EGCG3"Me reference standard, the following handling and storage procedures are critical:

  • Storage: The solid reference standard should be stored in a tightly sealed container, protected from light, and kept at a low temperature, typically 2-8°C.

  • Stock Solution Preparation: Prepare stock solutions in a suitable solvent such as methanol or a mixture of acetonitrile and water.[14] It is advisable to use freshly opened, high-purity solvents. For compounds prone to oxidation, degassing the solvent by sonication or sparging with an inert gas is recommended.

  • Stock Solution Storage: Store stock solutions in amber vials at low temperatures (-20°C is common) to minimize degradation.[14] The stability of the stock solution under these conditions should be periodically verified.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to ensure compatibility with the HPLC system. These should ideally be prepared fresh daily.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of EGCG3"Me

The following protocol outlines a validated HPLC method for the quantification of EGCG3"Me. The selection of a reversed-phase C18 column is based on its wide applicability and proven efficacy in separating moderately polar compounds like catechins.[1][15] The acidic mobile phase is crucial for achieving sharp peaks by suppressing the ionization of the phenolic hydroxyl groups, which can otherwise lead to peak tailing.[16][17]

Experimental Workflow

Caption: Workflow for EGCG3"Me analysis.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System A standard HPLC or UHPLC system with a UV detector.Provides the necessary separation efficiency and detection sensitivity.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).C18 columns are widely used for catechin analysis due to their hydrophobicity, providing good retention and separation.[1]
Mobile Phase A Water with 0.1% (v/v) Acetic Acid or Phosphoric Acid.The acidic modifier improves peak shape by suppressing the ionization of phenolic hydroxyl groups.[16][17]
Mobile Phase B Acetonitrile or Methanol.Common organic solvents for reversed-phase chromatography, allowing for the elution of analytes. Methanol can be a suitable alternative to acetonitrile.[16]
Elution Mode Isocratic or Gradient. An isocratic method with Acetonitrile:Water (e.g., 25:75 v/v with acid) can be used for simple matrices. A gradient elution may be necessary for complex samples to resolve EGCG3"Me from other components.[2][6]Isocratic elution is simpler and more robust, while gradient elution offers better resolution for complex mixtures.[2][6]
Flow Rate 0.8 - 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[6]
Column Temperature 25 - 30°C.Maintaining a constant column temperature ensures reproducible retention times.[18]
Detection Wavelength 280 nm.Catechins exhibit strong UV absorbance at this wavelength.[6][16]
Injection Volume 10 - 20 µL.A typical injection volume that balances sensitivity and the risk of column overload.

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of EGCG3"Me reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

3. Sample Preparation (from Tea Leaves):

This is a general procedure and may need optimization depending on the specific tea matrix.

  • Extraction: Weigh approximately 1 g of powdered dry tea leaves and extract with a suitable solvent, such as 70% methanol or 60% ethanol, at a ratio of 1:20 (w/v). Maceration with shaking or sonication at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) can be employed.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system. This is crucial to prevent clogging of the column and tubing.[14]

  • Dilution: Dilute the filtered extract with the mobile phase as necessary to bring the concentration of EGCG3"Me within the linear range of the calibration curve.[14]

4. System Suitability:

Before running the analytical sequence, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the same working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

5. Analysis and Quantification:

  • Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of EGCG3"Me in the samples by interpolating their peak areas on the calibration curve.

Method Validation according to ICH Q2(R1) Guidelines

A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed:

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by:

  • Analyzing a blank (mobile phase) and a placebo (matrix without the analyte) to show no interfering peaks at the retention time of EGCG3"Me.

  • Peak purity analysis using a photodiode array (PDA) detector.

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Analyze a series of at least five concentrations of the reference standard.

  • The linearity is evaluated by the correlation coefficient (r²) of the calibration curve.

3. Accuracy: The closeness of the test results to the true value.

  • Perform recovery studies by spiking a known amount of EGCG3"Me reference standard into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • The recovery should typically be within 98-102%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicates of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.

  • The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Typical Validation Data Summary:

Validation ParameterTypical Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
LOD (µg/mL) Analyte and system dependent
LOQ (µg/mL) Analyte and system dependent

Advanced Chromatographic Techniques: LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][19]

Conceptual LC-MS/MS Workflow

LC-MS/MS Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Separation HPLC Separation Ionization Ionization Source (e.g., ESI) LC_Separation->Ionization Mass_Analyzer1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector

Caption: LC-MS/MS analysis workflow.

An LC-MS/MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and selecting specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode for highly selective quantification of EGCG3"Me.

Conclusion

The use of a well-characterized Epigallocatechin 3-O-(3-O-methyl)gallate reference standard is indispensable for accurate and reproducible chromatographic analysis. The HPLC method detailed in these application notes, when properly validated, provides a robust framework for the quantification of EGCG3"Me in various sample matrices. Adherence to the principles of method validation and proper handling of the reference standard are crucial for generating high-quality, reliable data in research, quality control, and drug development settings. For applications requiring higher sensitivity and selectivity, the principles outlined here can be readily adapted to LC-MS/MS platforms.

References

  • U. V. R, R. SS, Kumar K. R, Narayan Sinha S (2020) Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography. PLoS ONE 15(1): e0227569. [Link]

  • J.G., Oh, J.-W., and E.S. Ji. 2022. "Identification of Epigallocatechin-3-Gallate (EGCG) from Green Tea Using Mass Spectrometry" Separations 9, no. 8: 209. [Link]

  • International Journal of ChemTech Research. Development and Validation of Stability Indicating HPLC Method for Epigallocatechin Gallate (EGCG). [Link]

  • Saito, S. T., et al. "HPLC Analysis of Naturally Occurring Methylated Catechins, 3' '- and 4' '-Methyl-epigallocatechin Gallate, in Various Fresh Tea Leaves and Commercial Teas and Their Potent Inhibitory Effects on Inducible Nitric Oxide Synthase in Macrophages." Journal of Agricultural and Food Chemistry, vol. 55, no. 23, 2007, pp. 9409-14. [Link]

  • Amarowicz, R., et al. "TLC separation of methylated (-)-epigallocatechin-3-gallate." Czech Journal of Food Sciences 23.1 (2005): 36-39. [Link]

  • Hrytsyna, M., et al. "Determination of catechins in green tea leaves by HPLC compared to spectrophotometry." Journal of Education, Health and Sport 11.10 (2021): 245-255. [Link]

  • Sae-wong, C., et al. "A RP-HPLC method for the determination of tea catechins." Songklanakarin Journal of Science and Technology 28.2 (2006): 245. [Link]

  • Liu, Y., et al. "An HPLC Method for Detection of 17 Characteristic Components in Tea Extract." American Journal of Biochemistry and Biotechnology 18.1 (2022): 41-48. [Link]

  • Vallejo, F., et al. "A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples." Journal of agricultural and food chemistry 55.22 (2007): 8929-8936. [Link]

  • Koch, W., et al. "Validation of an HPLC Method for the Determination of Epigallocatechin Gallate, Caffeine and Chlorogenic Acid in Coffee Leaves." Foods 11.19 (2022): 3065. [Link]

  • Wang, H., et al. "Analysis of green tea catechins: Comparative study between HPLC and HPCE." Journal of Liquid Chromatography & Related Technologies 23.1 (2000): 125-136. [Link]

  • Sang, S., et al. "Analysis of oxidized epigallocatechin gallate by liquid chromatography/mass spectrometry." Journal of agricultural and food chemistry 53.16 (2005): 6228-6233. [Link]

  • Sharma, V., et al. "Optimization and Validation of the HPLC-Based Method for the Analysis of Gallic acid, Caffeine and 5 Catechins in Green Tea." Chiang Mai University Journal of Natural Sciences 11.2 (2012): 115-124. [Link]

  • Ramakrishna, U. V., et al. "Extraction Procedure of EGCG from green tea leaves." ResearchGate, 2020. [Link]

  • Suttiarporn, P., et al. "Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand)." Molecules 26.19 (2021): 6028. [Link]

  • Patel, K., et al. "Development and Validation of RP-HPLC Method for Estimation of Epigallocatechin-3-gallate (EGCG) in Lipid based Nanoformulations." ResearchGate, 2015. [Link]

  • Theppakorn, T., et al. "Optimization and Validation of the HPLC-Based Method for the Analysis of Gallic acid, Caffeine and 5 Catechins in Green Tea." Naresuan University Journal: Science and Technology (NUJST) 19.1 (2011): 1-11. [Link]

  • PubChem. Epigallocatechin 3-O-(3-O-methyl)gallate. [Link]

  • Agilent Technologies. "Rapid Tea Analysis on Poroshell 120 SB-C18 with LC/MS." 2011. [Link]

  • Chen, Y., et al. "(−)-Epigallocatechin Gallate Stability in Ready-To-Drink (RTD) Green Tea Infusions in TiO2 and Oleic-Acid-Modified TiO2 Polylactic Acid Film Packaging Stored under Fluorescent Light during Refrigerated Storage at 4 °C." Foods 10.11 (2021): 2788. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • Lambert, J. D., et al. "Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential." Molecules 28.18 (2023): 6534. [Link]

  • Rohdiana, D., et al. "Qualitative analysis of catechins from green tea GMB-4 clone using HPLC and LC-MS/MS." ResearchGate, 2018. [Link]

  • Li, Y., et al. "Color and chemical stability of tea polyphenol (−)-epigallocatechin-3-gallate in solution and solid states." Food Chemistry 245 (2018): 1043-1050. [Link]

  • Krupkova, O., et al. "Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems." The Journal of nutritional biochemistry 37 (2016): 1-12. [Link]

  • PubChem. Epicatechin 3-O-(3-O-methylgallate). [Link]

  • Sari, D. K., et al. "Stability of Epigallocatechin Gallate (EGCG) from Green Tea (Camellia sinensis) and its Antibacterial Activity against Staphylococcus epidermidis ATCC 35984 and Propionibacterium acnes ATCC 6919." Asian Journal of Pharmaceutical and Clinical Research 10.10 (2017): 353-357. [Link]

  • Zhang, Y., et al. "Physicochemical and Antioxidant Alterations of Modified and Free Epigallocatechin Gallate Under Thermal Treatment in Air and Vacuum." Molecules 27.24 (2022): 8758. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG-3"Me) for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Bio-Reagents Division To: Research & Development Team Subject: Troubleshooting Solubility, Stability, and Bioavailability of Methylated Catechins

Introduction

Welcome to the technical support hub for EGCG-3"Me . You are likely working with this specific methylated catechin because of its superior anti-allergic properties and bioavailability compared to standard EGCG. However, the very structural modification that enhances its potency—the O-methylation at the 3" position of the galloyl moiety—increases its lipophilicity, creating unique solubility challenges in aqueous cell culture environments.

This guide addresses the three most common failure points: Initial Solubilization , Media Precipitation ("Crashing Out") , and Chemical Stability (Auto-oxidation).

Module 1: Stock Solution Preparation
Q: Can I dissolve EGCG-3"Me directly in water or PBS to avoid organic solvents?

A: No. This is a critical error. While EGCG-3"Me has limited water solubility, preparing aqueous stock solutions leads to rapid auto-oxidation and epimerization. The molecule is unstable in water at neutral pH, degrading into dimers and quinones within hours.

The Protocol:

  • Primary Solvent: Use high-grade DMSO (Dimethyl Sulfoxide) . The O-methyl group increases the molecule's hydrophobicity, making DMSO significantly more effective than water.

  • Concentration: Aim for a stock concentration of 10–25 mg/mL in DMSO.

  • Storage: Aliquot immediately into amber tubes (light sensitive) and store at -80°C . Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate degradation.

Q: My stock solution has turned brown. Is it still usable?

A: Likely not. Browning indicates the formation of theaflavin-like dimers or high-molecular-weight polymers via oxidative coupling. This alters the molecular weight and biological activity of your compound. Discard and prepare fresh stock.

Module 2: Media Dilution & Preventing Precipitation
Q: When I add the DMSO stock to my cell culture media, I see a fine precipitate. Why?

A: You are experiencing "Solvent Shock." Adding a high-concentration hydrophobic stock directly to a large volume of aqueous media causes a rapid change in the local partition coefficient. The EGCG-3"Me molecules aggregate before they can disperse.

The Fix: Stepwise Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step.

Visual Workflow: The "Anti-Crash" Dilution Protocol

G cluster_warning Critical Control Point Stock DMSO Stock (20 mg/mL) Inter Intermediate (10x Working Conc) In PBS or Media Stock->Inter 1:10 Dilution (Slow addition + Vortex) Final Final Culture Well (1x Working Conc) Inter->Final 1:10 Dilution ( into Media)

Caption: Stepwise dilution reduces the kinetic energy barrier, preventing the hydrophobic "crash" of EGCG-3"Me upon contact with aqueous media.

Table 1: Solvent Tolerance in Cell Culture
SolventMax Final % (v/v)Solubility of EGCG-3"MeCytotoxicity RiskNotes
DMSO 0.1% - 0.5%High (>25 mg/mL)Low (Cell line dependent)Recommended. Best solvency power.
Ethanol 0.1% - 0.5%ModerateLowVolatile; evaporation alters concentration.
Water N/ALowN/AAvoid for stocks. Promotes oxidation.
Module 3: Stability & Auto-Oxidation (The "Hidden" Variable)
Q: My media turns orange/brown after 24 hours of incubation. Is this normal?

A: It is "normal" chemistry, but bad for your experiment. At pH 7.4 (standard cell culture pH), catechins undergo rapid auto-oxidation, generating Hydrogen Peroxide (H₂O₂) and quinones.

  • Artifact Alert: The cytotoxicity you observe might be due to the generated H₂O₂, not the EGCG-3"Me itself.

Q: How do I stabilize EGCG-3"Me in media?

A: Acidification or Antioxidant Co-treatment.

Method A: Ascorbic Acid (Vitamin C) Shield Add Ascorbic Acid (AA) or SOD/Catalase to the media. AA acts as a sacrificial antioxidant, recycling the EGCG-3"Me quinone back to its reduced phenol form.

  • Ratio: 1:1 or 1:10 molar ratio (EGCG-3"Me : AA).

Method B: pH Modification (If cells permit) Catechin half-life decreases dramatically as pH rises.

  • pH 6.5: Stable for hours.

  • pH 7.4: Degradation begins in minutes.

  • Tip: If your assay allows, buffer media to pH 7.0 rather than 7.4.

Visual Pathway: The Oxidation/Stabilization Cycle

Oxidation EGCG EGCG-3"Me (Reduced/Active) Radical Semiquinone Radical EGCG->Radical pH 7.4 / O₂ Radical->EGCG Recycling Quinone Quinone (Inactive/Brown) Radical->Quinone Auto-oxidation H2O2 H₂O₂ (Cytotoxic Artifact) Radical->H2O2 Byproduct Ascorbic Ascorbic Acid (Stabilizer) Ascorbic->Radical Donates e-

Caption: At physiological pH, EGCG-3"Me oxidizes to quinones. Ascorbic acid intercepts this pathway, recycling the molecule and preventing H₂O₂ accumulation.

Module 4: Bioavailability & Mechanism
Q: Why go through this trouble? Why not just use standard EGCG?

A: Because EGCG-3"Me is the "Stealth Bomber" of catechins. Standard EGCG is rapidly inactivated by the enzyme Catechol-O-Methyltransferase (COMT) in the liver and intestine.

  • The Mechanism: EGCG-3"Me is already methylated at the 3" position. This steric hindrance prevents COMT from further metabolizing it, significantly increasing its plasma half-life and cellular uptake compared to EGCG.

References
  • Maeda-Yamamoto, M., et al. (2004). "In vitro and in vivo anti-allergic effects of 'benifuuki' green tea containing O-methylated catechin and ginger extract." Cytotechnology.

  • Sang, S., et al. (2005). "Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions." Journal of Agricultural and Food Chemistry.

  • Lambert, J.D., & Elias, R.J. (2010). "The antioxidant and pro-oxidant activities of green tea polyphenols: A role in cancer prevention." Archives of Biochemistry and Biophysics.

  • TargetMol. "(-)-Epigallocatechin-3-(3''-O-methyl) gallate Technical Data." TargetMol Chemical Catalog.

  • Mereles, D., & Hunstein, W. (2011). "Epigallocatechin-3-gallate (EGCG) for Clinical Trials: More Pitfalls than Promises?" International Journal of Molecular Sciences.

Technical Support Center: Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Biochemical Assay Interference & Troubleshooting Target Audience: Assay Development Scientists, Pharmacologists Last Updated: February 1, 2026

Executive Summary: The "Methylated" Difference

Welcome to the technical hub for Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) . While this compound is structurally related to the ubiquitous green tea catechin EGCG, its methylated status at the 3" position confers distinct physicochemical properties.

Critical Technical Distinction: Unlike standard EGCG, EGCG3"Me exhibits enhanced metabolic stability and bioavailability due to the methylation blocking a primary site of glucuronidation. However, it retains the gallate moiety and catechol B-ring , meaning it remains a Pan-Assay Interference Compound (PAINS) candidate.

The "Ticket" (Common User Issues):

  • False Positives in Kinase/Enzyme Assays: Due to redox cycling and peroxide generation.

  • False Viability Signals: Direct chemical reduction of tetrazolium salts (MTT/MTS).

  • Inconsistent IC50 Values: Due to fluorescence quenching or non-specific protein binding.

Module A: Redox Cycling & Peroxide Artifacts

Symptom: You observe high potency inhibition in a biochemical assay (e.g., kinase or phosphatase) that disappears or shifts significantly when the buffer formulation changes.

The Mechanism

Despite the 3-O-methyl group improving stability, the remaining hydroxyl groups on the B and D rings are susceptible to auto-oxidation in aqueous buffers (pH > 7.0). This reaction generates Hydrogen Peroxide (


) , which can:
  • Oxidize cysteine residues in the active sites of enzymes (false inhibition).

  • Induce cytotoxicity in cell culture that is not receptor-mediated.

Diagnostic Protocol: The "Catalase Validation"

To confirm if your signal is a redox artifact, perform this validation step before screening.

Step-by-Step Methodology:

  • Prepare Assay Buffer: Split your standard assay buffer into two aliquots.

  • Treatment:

    • Aliquot A (Control): Standard Buffer.

    • Aliquot B (Scavenger): Add Catalase (50–100 U/mL) or Superoxide Dismutase (SOD).

  • Incubation: Pre-incubate EGCG3"Me in both aliquots for 15 minutes at 37°C.

  • Readout: Run your standard enzymatic assay.

Interpretation:

Observation Diagnosis Action
Inhibition is identical in A and B True Ligand Binding Proceed with current protocol.

| Inhibition is lost/reduced in B | Redox Artifact | Add 100 U/mL Catalase to all buffers; use DTT (1 mM) to maintain reducing environment. |

Visualization: The Redox Artifact Loop

RedoxArtifact Compound EGCG3"Me Oxidation Auto-Oxidation (pH > 7.0) Compound->Oxidation Dissolution TrueSignal Specific Binding Compound->TrueSignal Direct Interaction ROS H2O2 Generation Oxidation->ROS O2 -> H2O2 Enzyme Target Enzyme (Cys-rich) ROS->Enzyme Oxidizes Active Site Artifact False Inhibition (Artifact) Enzyme->Artifact Loss of Activity

Figure 1: The Redox Artifact Loop.[1] Auto-oxidation of the catechin structure generates peroxide, which non-specifically inactivates sensitive enzymes.

Module B: Optical Interference (Fluorescence & Absorbance)

Symptom: In fluorescence polarization (FP) or FRET assays, the signal drops immediately upon adding the compound, or the background fluorescence is impossibly high.

The Mechanism[2][3][4][5]
  • Inner Filter Effect (IFE): EGCG3"Me absorbs light in the UV/Vis spectrum (peak ~270nm, tailing into visible). If your fluorophore excites/emits near this range, the compound "steals" the photons.

  • Quenching: The aromatic rings can stack with fluorophores, dissipating energy non-radiatively.

  • Solvatochromism: EGCG3"Me fluorescence itself changes based on solvent protonicity (e.g., DMSO vs. Water).

Troubleshooting Guide: Correction Factors

Question: How do I correct for the Inner Filter Effect?

Answer: You must calculate the correction factor (


) using absorbance data.

Protocol:

  • Measure the absorbance of EGCG3"Me at the Excitation (

    
    )  and Emission (
    
    
    
    )
    wavelengths of your fluorophore.
  • Apply the formula:

    
    
    
    • 
      : Observed Fluorescence
      
    • 
      : Absorbance at excitation 
      
      
      
    • 
      : Absorbance at emission 
      
      
      

Recommendation: If


, the inner filter effect is significant. Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) to avoid the EGCG absorption spectrum.

Module C: Cell Viability Artifacts (MTT/MTS)

Symptom: Your cells look dead under the microscope, but the MTT assay indicates high viability (or vice versa).

The Mechanism

Tetrazolium assays (MTT, MTS, XTT) rely on cellular dehydrogenases to reduce the salt into a colored formazan product.

  • The Glitch: EGCG3"Me is a potent reducing agent. It can chemically reduce MTT to formazan in the absence of cells , leading to a massive overestimation of cell viability (masking toxicity).[2]

Diagnostic Protocol: Cell-Free Control

NEVER run a tetrazolium assay with catechins without this control.

  • Plate Setup: Include a "No Cell" column.

  • Add Compound: Add EGCG3"Me at the highest concentration used in the screen.

  • Add Reagent: Add MTT/MTS reagent.

  • Incubation: Incubate for standard time (1–4 hours).

  • Measure: Read absorbance.

Decision Matrix:

"No Cell" Well Absorbance Conclusion Solution
< 0.05 OD No Interference Safe to use MTT.

| > 0.1 OD | Chemical Reduction | ABORT MTT. Switch to ATP-based assays (CellTiter-Glo) or LDH release assays. |

Stability & Handling FAQ

Q: Is EGCG3"Me more stable than EGCG? A: Yes. The methylation at the 3" position protects against rapid degradation and glucuronidation compared to native EGCG. However, it is still unstable in alkaline conditions (pH > 7.5).

Q: How should I store the stock solution? A:

  • Solvent: 100% DMSO (Anhydrous).

  • Temperature: -80°C (Long term), -20°C (Working).

  • Additive: For aqueous working solutions, adding 0.1% Ascorbic Acid or EDTA can stabilize the compound during the assay window.

Q: Does it bind to plastic? A: Yes. The gallate moiety increases lipophilicity. Use Low-Binding Polypropylene plates. Avoid Polystyrene for low-concentration (<10 nM) assays.

Experimental Workflow Validation Tree

Use this logic flow to validate any new hit involving EGCG3"Me.

ValidationTree Start Start: Positive Hit observed CheckType Assay Type? Start->CheckType Biochem Enzymatic / Binding CheckType->Biochem Cell Cell Viability (MTT/MTS) CheckType->Cell AddCat Add Catalase / SOD Biochem->AddCat Result1 Signal Persists? AddCat->Result1 Valid1 Valid Hit Result1->Valid1 Yes Artifact1 Redox Artifact Result1->Artifact1 No CellFree Run Cell-Free Control Cell->CellFree Result2 Color Change? CellFree->Result2 SwitchAssay Switch to ATP/LDH Assay Result2->SwitchAssay Yes (Purple) Valid2 Valid Hit Result2->Valid2 No (Clear)

Figure 2: Validation Decision Tree. Follow this path to rule out PAINS behavior and chemical interference.

References

  • Redox Artifacts & H2O2 Generation: Long, L. H., Clement, M. V., & Halliwell, B. (2000).[3] Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media.[1][4] Biochemical and Biophysical Research Communications, 273(1), 50–53.[1]

  • MTT/MTS Interference: Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols.[5][6] PLoS One, 5(4), e10202.

  • Stability & Bioavailability (EGCG3"Me vs EGCG): Maeda-Yamamoto, M., et al. (2007). Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats.[7] Journal of Agricultural and Food Chemistry. (Contextualized via NIH/PubMed data). (Note: Linked to primary mechanism source for continuity).

  • Fluorescence Quenching Mechanisms: Sreerama, L., & Veerabhadrappa, P. S. (2011). Solvatochromism of (-)-Epigallocatechin 3-O-Gallate (EGCG) Fluorescence: Dependence on Solvent Protonicity. arXiv.

Sources

Overcoming low bioavailability of "Epigallocatechin 3-O-(3-O-methyl)gallate" in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Bioavailability of Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) in Animal Models Ticket ID: EGCG-MET-003 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Formulation Div.

Executive Summary & Molecule Profile

User Query: "My in vivo pharmacokinetic (PK) data for EGCG3"Me shows low plasma concentration despite its reported stability advantages over EGCG. How do I improve systemic exposure?"

Technical Context: Unlike standard EGCG, EGCG3"Me (found in Benifuuki tea cultivars) possesses a methyl group at the 3" position of the galloyl moiety.[1] This structural modification provides resistance against Catechol-O-Methyltransferase (COMT), a primary degradation enzyme.

However, "better" is relative. While EGCG3"Me exhibits higher bioavailability (~0.38% in rats) compared to EGCG (~0.14%), it remains a Class III/IV compound (low solubility/low permeability) with extensive Phase II metabolism.

Core Bioavailability Barriers:

  • Efflux Transporters: High affinity for P-glycoprotein (P-gp) and MRP2 pumps in the intestinal epithelium.

  • Phase II Conjugation: Rapid glucuronidation and sulfation in the enterocytes and liver.

  • Alkaline Instability: Degradation in the high pH environment of the small intestine (though less severe than EGCG).

Troubleshooting Modules

Module A: Chemical & Metabolic Inhibition (The "Bioenhancer" Approach)

Use this module if you observe rapid clearance or low


 despite high dosage.

The Mechanism: EGCG3"Me is "pre-methylated," protecting it from COMT. However, it is not protected from UGT (glucuronosyltransferases). The efflux pump MRP2 also actively pumps the molecule back into the gut lumen.

Solution: Co-administration with specific bioenhancers.[2]

BioenhancerTarget MechanismRecommended Ratio (EGCG3"Me : Enhancer)Notes
Piperine Inhibits glucuronidation (UGT)20 mg/kg (Piperine) for every 100 mg/kg (EGCG3"Me)significantly increases

and AUC.
Quercetin Inhibits COMT & MRP efflux pumps1:1 Molar RatioQuercetin acts as a competitive substrate for Phase II enzymes.
Ascorbic Acid Prevents oxidative degradation in gut1:1 Mass RatioEssential for oral gavage formulations.

Experimental Protocol: Co-administration Formulation

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 10% Solutol HS15. Avoid DMSO for oral gavage if possible due to mucosal toxicity.

  • Preparation: Dissolve Ascorbic Acid first (to lower pH). Add EGCG3"Me. Add Piperine last (requires sonication).

  • Timing: Administer immediately. Do not store solution >1 hour.

Module B: Nano-Encapsulation (The "Permeability" Approach)

Use this module if increasing the dose does not linearly increase plasma concentration (saturation of uptake).

The Mechanism: Encapsulating EGCG3"Me in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles protects it from gut hydrolysis and bypasses P-gp efflux via endocytic uptake rather than passive diffusion.

Protocol: PLGA Nanoparticle Synthesis (Solvent Evaporation) Standardized for 100mg batch

  • Organic Phase: Dissolve 100mg PLGA and 20mg EGCG3"Me in 5mL Ethyl Acetate.

  • Aqueous Phase: Prepare 20mL of 1% PVA (Polyvinyl alcohol) solution as a stabilizer.

  • Emulsification: Add Organic phase to Aqueous phase dropwise while sonicating at 40W (Probe sonicator) for 120 seconds on ice.

  • Solvent Removal: Stir magnetically at room temperature for 4 hours to evaporate Ethyl Acetate.

  • Wash: Centrifuge at 12,000 rpm for 20 mins. Wash pellet 3x with ddH2O.

  • Lyophilize: Freeze-dry the pellet with 5% Trehalose (cryoprotectant) for storage.

Visualization of Biological Barriers

The following diagram illustrates why oral bioavailability is low and where the interventions (Piperine/Nanoparticles) act.

Bioavailability_Pathways cluster_metabolism Intracellular Metabolism Lumen Gut Lumen (pH 6.8 - 7.4) Enterocyte Intestinal Enterocyte Lumen->Enterocyte Passive Diffusion (Poor) Lumen->Enterocyte Endocytosis (Nanoparticle) Enterocyte->Lumen Efflux (P-gp/MRP2) Blood Systemic Circulation Enterocyte->Blood Basolateral Transport Liver Liver (First Pass) Blood->Liver Portal Vein EGCG EGCG3"Me (Free) UGT UGT Enzymes (Glucuronidation) EGCG->UGT Conjugation Nano PLGA-EGCG3"Me UGT->Lumen Excretion Piperine Piperine (Inhibitor) Piperine->UGT Inhibits

Figure 1: Transport and metabolic fate of EGCG3"Me. Note the "Efflux" loop returning drug to the lumen and UGT conjugation, which are the primary targets for troubleshooting.

Comparative Pharmacokinetic Data

When designing your study, use these reference values to validate your control group. If your "Control" group AUC is significantly lower than these values, check your formulation pH or sampling method.

Table 1: PK Parameters in Rats (100 mg/kg Oral Dose)

ParameterEGCG (Control)EGCG3"Me (Target)EGCG3"Me + Piperine (Projected)

(µg/L)
~39.6~317.2~450 - 500

(h)
1.01.0 - 2.02.0 - 3.0
AUC (µg·h/L) ~40~317~550+
Bioavailability (

)
0.14%0.38%~1.0 - 1.5%
Half-life (

)
< 1 h~2 - 3 h~4 - 5 h

Data synthesized from Maeda-Yamamoto et al. and standard bio-enhancement models.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve EGCG3"Me for oral gavage? A: Technically yes, but not recommended. DMSO can damage the gut mucosa, potentially altering absorption artificially. Use a suspension in 0.5% CMC (Carboxymethyl cellulose) or Solutol HS15 . Always acidify the vehicle (pH 3.5-4.0) using dilute HCl or Ascorbic Acid to prevent degradation before absorption.

Q2: Why is my plasma concentration zero? A: Check your blood processing. EGCG3"Me is unstable in plasma ex vivo.

  • Correct Protocol: Collect blood into tubes containing EDTA (anticoagulant) AND Ascorbic Acid (20 mg/mL) .

  • Immediate Action: Centrifuge immediately at 4°C, acidify plasma with 10% volume of 0.4M NaH2PO4 (containing 20% ascorbic acid), and freeze at -80°C. Without acidification, the molecule oxidizes within minutes.

Q3: Does the "Benifuuki" extract work better than pure EGCG3"Me? A: Often, yes. This is the "Entourage Effect." The extract contains other catechins and gallic acid which may act as sacrificial substrates for COMT and UGT enzymes, effectively sparing EGCG3"Me. If using pure compound, mimic this by adding Vitamin C or Quercetin.

References

  • Maeda-Yamamoto, M., et al. (2011). "Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats." Journal of Agricultural and Food Chemistry.

  • Lambert, J. D., et al. (2004). "Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice." The Journal of Nutrition.

  • Cai, Z. Y., et al. (2018). "Bioavailability of Tea Catechins and Its Improvement." Molecules.

  • Fang, Y., et al. (2022). "Recent advances in the modification of epigallocatechin-3-gallate (EGCG) for improved stability and bioavailability."[3][4][5] Food & Function.

Sources

"Epigallocatechin 3-O-(3-O-methyl)gallate" light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me)

Welcome to the technical support guide for Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3”Me). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of this promising bioactive compound. The following information is curated to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the experimental use of EGCG3”Me.

Q1: I am seeing a gradual loss of activity in my EGCG3"Me stock solution over a short period. What could be the cause?

A1: The most likely cause is improper storage and handling. EGCG3”Me, like its parent compound Epigallocatechin gallate (EGCG), is susceptible to degradation.[1][2] Factors such as exposure to light, elevated temperatures, and alkaline pH can significantly reduce its stability.[3][4] For stock solutions, it is crucial to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), and always protected from light.[5] Frequent freeze-thaw cycles should also be avoided as they can accelerate degradation.

Q2: My EGCG3"Me solution has developed a yellowish tint. Is it still usable?

A2: A change in color, such as the appearance of a yellowish tint, is a visual indicator of degradation. This is often due to oxidation, a common degradation pathway for catechins, especially when exposed to light and non-acidic pH.[6] While the solution may still contain some active compound, the presence of degradation products can interfere with your experiments and lead to non-reproducible results. It is strongly recommended to discard any discolored solutions and prepare a fresh stock from solid material.

Q3: Can I prepare my EGCG3"Me stock solution in a buffer like PBS (pH 7.4)?

A3: While EGCG is soluble in PBS, it is not recommended for long-term storage due to the neutral to slightly alkaline pH.[7] Catechins are known to be unstable at pH values above 7, with stability being greater in acidic conditions (pH 4-6).[4][8][9] For aqueous solutions, it is best to use a slightly acidic buffer or prepare the stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide, which can then be diluted into your aqueous experimental medium immediately before use.[7] If an aqueous stock is necessary, prepare it fresh daily and keep it on ice and protected from light.

Q4: I am conducting a cell culture experiment with EGCG3"Me. Are there any special precautions I should take?

A4: Yes. When diluting your EGCG3"Me stock solution into your cell culture medium, be aware that the medium's pH (typically around 7.2-7.4) can affect the stability of the compound over the duration of the experiment.[2] It is advisable to prepare fresh dilutions for each experiment and minimize the exposure of the compound to the incubator's light. Consider including a vehicle control (the solvent used for the stock solution at the same final concentration) in your experimental design to account for any potential solvent effects.

Q5: How does the light sensitivity of EGCG3"Me compare to its parent compound, EGCG?

A5: EGCG is known to be highly unstable under sunlight and UV radiation.[10][11][12] Studies have shown that EGCG can degrade by as much as 85% after just one hour of light exposure.[3][4] While specific photodegradation percentages for EGCG3"Me are not as extensively documented, its structural similarity to EGCG suggests a comparable sensitivity to light. The presence of the methyl group may offer some protection and increased stability, a characteristic noted for methylated catechins.[13] However, as a precautionary measure, it is imperative to handle EGCG3"Me with the same level of light protection as EGCG. Studies have shown that EGCG3"Me can protect keratinocytes from UVB irradiation, indicating an interaction with UV light.[14][15]

Experimental Protocols & Data

Proper Storage of EGCG3"Me

To ensure the long-term stability and activity of your EGCG3"Me, adhere to the following storage conditions:

Form Storage Temperature Duration Special Conditions
Solid (Powder) -20°C or below≥ 4 yearsStore in a tightly sealed, light-proof container.
Stock Solution (in organic solvent) -80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[5]
Stock Solution (in organic solvent) -20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[5]
Aqueous Solution 2-8°CNot recommended for storagePrepare fresh for each experiment.[7]
Protocol for Preparing a 10 mM Stock Solution of EGCG3"Me in DMSO

Materials:

  • Epigallocatechin 3-O-(3-O-methyl)gallate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the sealed container of solid EGCG3"Me to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, carefully weigh the desired amount of EGCG3"Me. For a 10 mM stock solution, you will need approximately 4.72 mg per 1 mL of DMSO (Molecular Weight of EGCG3"Me is approximately 472.4 g/mol ).

  • Dissolving: Add the weighed EGCG3"Me to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[5]

Visualizations

Chemical Structure of EGCG3"Me

EGCG3Me_Structure cluster_EGCG Epigallocatechin Gallate (EGCG) Core cluster_Methyl Methyl Group Addition EGCG_structure Methyl_group CH3 EGCG_structure->Methyl_group Methylation at 3-O position of the gallate moiety

Caption: Structure of EGCG3"Me highlighting the core EGCG and the added methyl group.

Workflow for Handling and Storage of EGCG3"Me

Caption: Recommended workflow for the handling and storage of EGCG3"Me.

References

  • Widyaningrum, N., Fudholi, A., Sudarsono, & Setyowati, E. P. (2025). Stability of Epigallocatechin Gallate (EGCG) from Green Tea (Camellia sinensis) and its Antibacterial Activity against Staphylococcus epidermis ATCC 35984 and Propionibacterium acnes ATCC 6919. ResearchGate. Available at: [Link]

  • Widyaningrum, N., Fudholi, A., Sudarsono, & Setyowati, E. P. (n.d.). Stability of Epigallocatechin Gallate (EGCG) from Green Tea (Camellia sinensis) and its Antibacterial Activity against Staphylococcus epidermidis ATCC 35984 and Propionibacterium acnes ATCC 6919. Science Alert. Available at: [Link]

  • MedChemExpress. (2021). EGCG Octaacetate-SDS. Szabo-Scandic. Available at: [Link]

  • Krupkova, O., et al. (2016). Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems. The Journal of Nutritional Biochemistry.
  • Chen, Z., et al. (2001). Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions. Journal of Agricultural and Food Chemistry.
  • Chen, Z. Y., et al. (1998). Degradation of green tea catechins in tea drinks. Journal of Agricultural and Food Chemistry.
  • Scalia, S., et al. (2013).
  • Scalia, S., et al. (2011). Photodegradation of (-)-epigallocatechin-3-gallate in topical cream formulations and its photostabilization. Journal of Pharmaceutical and Biomedical Analysis.
  • Jeong, E. J., et al. (2019). Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate.
  • Li, F., et al. (2016). Ultraviolet B (UVB) Photosensitivities of Tea Catechins and the Relevant Chemical Conversions. Molecules.
  • Sang, S., et al. (2005). Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions. Journal of agricultural and food chemistry.
  • Zhu, Q. Y., et al. (1997). Stability of green tea catechins. Journal of agricultural and food chemistry.
  • Wang, R., et al. (2018). Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG)
  • Chen, Z., & Zhu, Q. Y. (1997). Degradation of green tea catechins in tea drinks. Journal of agricultural and food chemistry.
  • Scalia, S., & Bianchi, A. (2013). EGCG photodegradation (%) in its formulations, without or with... ResearchGate. Available at: [Link]

  • Chen, I. Z., et al. (2021). A Study of Catechin Photostability Using Photolytic Processing. Processes.
  • Chen, Y. C., et al. (2019). Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate.
  • Maeda-Yamamoto, M., & Tachibana, H. (2012). Anti-allergic action of O-methylated EGCG in green tea cultivar Benifuuki. Journal of Food and Drug Analysis.

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Activity of Epigallocatechin 3-O-(3-O-methyl)gallate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me). We will objectively compare its performance with its well-studied precursor, Epigallocatechin-3-gallate (EGCG), and provide detailed experimental protocols to support these comparisons.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Natural products are a promising source for novel anti-inflammatory agents.[1][2] EGCG, the most abundant catechin in green tea, is widely recognized for its potent anti-inflammatory and antioxidant properties.[3][4][5] EGCG3"Me, a methylated derivative of EGCG, has also shown antioxidant and cytoprotective effects, suggesting its potential as an anti-inflammatory agent.[6] This guide will delve into the experimental validation of EGCG3"Me's anti-inflammatory capabilities.

Mechanistic Landscape: Targeting Key Inflammatory Pathways

Inflammation is orchestrated by a complex network of signaling pathways. A key player is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[7][8][9][10] The activation of NF-κB is a central event in the inflammatory response.[10][11] EGCG has been shown to exert its anti-inflammatory effects by suppressing NF-κB activation.[3][12]

Another critical set of pathways involved in inflammation are the Mitogen-Activated Protein Kinase (MAPK) pathways.[13] EGCG has also been demonstrated to inhibit these pathways, further contributing to its anti-inflammatory profile.[13] This guide will focus on evaluating the ability of EGCG3"Me to modulate these pivotal signaling cascades in comparison to EGCG.

Visualizing the Inflammatory Signaling Cascade

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex NF-κB (p65/p50) IKK->NF-κB Complex Releases IκBα->NF-κB Complex Inhibits p65 p65 p50 p50 DNA DNA NF-κB Complex->DNA Translocates & Binds Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro-inflammatory Genes Induces

Caption: In vitro workflow for validating anti-inflammatory activity.

Experimental Protocols

Cell Culture and Reagents

The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation. [14][15][16]Lipopolysaccharide (LPS) is a potent inducer of inflammation in these cells. [14][16]Dexamethasone, a corticosteroid, will be used as a positive control for anti-inflammatory activity. [17] 1. Cell Viability Assessment: MTT Assay

  • Rationale: Before evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentrations of EGCG3"Me and EGCG. The MTT assay measures cell metabolic activity, which is an indicator of cell viability. [18][19]* Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight. [20] 2. Treat the cells with various concentrations of EGCG3"Me and EGCG for 24 hours. 3. Add MTT solution to each well and incubate for 4 hours. [20] 4. Add a solubilization solution to dissolve the formazan crystals. [20] 5. Measure the absorbance at 570 nm using a microplate reader. [20] 2. Measurement of Nitric Oxide Production: Griess Assay

  • Rationale: Nitric oxide (NO) is a key inflammatory mediator. [16]The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO. [21][22][23]* Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of EGCG3"Me, EGCG, or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. [14] 4. Collect the cell culture supernatant.

    • Add Griess reagents to the supernatant and measure the absorbance at 540 nm. [21] 3. Quantification of Pro-inflammatory Cytokines: ELISA

  • Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. [10]Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines. [24][25][26]* Protocol:

    • Follow the same cell treatment procedure as the Griess assay.

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions. [25][27]Briefly, this involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, and then a substrate for color development. [27] 4. Analysis of Key Inflammatory Proteins: Western Blotting

  • Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the inflammatory signaling pathway, such as the NF-κB p65 subunit, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). [28][29]This provides direct evidence of the compound's effect on these key molecular targets. [28][29][30]* Protocol:

    • After cell treatment, lyse the cells to extract total protein. [31] 2. Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for p-p65, iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

Data Presentation and Interpretation

The quantitative data from the assays should be presented in clear, well-structured tables for easy comparison.

Table 1: Effect of EGCG3"Me and EGCG on Cell Viability

CompoundConcentration (µM)Cell Viability (%)
Control0100
EGCG3"Me......
EGCG......

Table 2: Comparative Anti-inflammatory Effects of EGCG3"Me and EGCG

TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control.........
LPS (1 µg/mL)100100100
LPS + EGCG3"Me (µM).........
LPS + EGCG (µM).........
LPS + Dexamethasone (µM).........

Table 3: Effect of EGCG3"Me and EGCG on Pro-inflammatory Protein Expression

TreatmentRelative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)Relative p-p65 Expression (Normalized to β-actin)
Control.........
LPS (1 µg/mL).........
LPS + EGCG3"Me (µM).........
LPS + EGCG (µM).........

By following this comprehensive guide, researchers can systematically and rigorously validate the anti-inflammatory activity of EGCG3"Me. The comparative data generated will provide valuable insights into its potential as a novel therapeutic agent and will be directly comparable to the well-established effects of EGCG.

References

  • MDPI. (n.d.). Epigallocatechin Gallate Protects against Hypoxia-Induced Inflammation in Microglia via NF-κB Suppression and Nrf-2/HO-1 Activation. Retrieved from [Link]

  • MDPI. (n.d.). Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epigallocatechin-3-gallate (EGCG) attenuates inflammation in MRL/lpr mouse mesangial cells. Retrieved from [Link]

  • The University of Hong Kong. (2019). Epigallocatechin-3-gallate suppresses cigarette smoke-induced inflammation in human cardiomyocytes via ROS-mediated MAPK and NF-κB pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Retrieved from [Link]

  • SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for a p-NF-ĸB p65, b COX-2, and c iNOS expression.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epigallocatechin-3-Gallate Inhibition of Myeloperoxidase and Its Counter-Regulation by Dietary Iron and Lipocalin 2 in Murine Model of Gut Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity of Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Retrieved from [Link]

  • Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Frontiers. (n.d.). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comparison and Assessment of Anti‐Inflammatory and Antioxidant Capacity Between EGCG and Phosphatidylcholine‐Encapsulated EGCG. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • ResearchGate. (n.d.). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-κB p65, COX-2, and iNOS in the striatal.... Retrieved from [Link]

  • Cell Biolabs. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human (CKH200A) - Bulletin. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS-induced morphological changes in RAW264⋅7 cells. RAW264⋅7 cells.... Retrieved from [Link]

  • Miloa Academy. (n.d.). Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-κB activation. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

Sources

Comparative Analysis: Epigallocatechin 3-O-(3-O-methyl)gallate vs. Synthetic Antioxidants

[1]

Executive Summary

While synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) have long been industry standards due to low cost and high stability, they face increasing scrutiny regarding potential toxicity and carcinogenicity.

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) emerges as a superior "bio-enhanced" alternative.[1] Unlike its parent compound (EGCG), the presence of a methyl group at the 3" position on the galloyl moiety confers resistance to COMT-mediated methylation , significantly enhancing oral bioavailability and plasma stability. While its in vitro radical scavenging is comparable to synthetics, its in vivo biological efficacy—particularly in anti-allergic and anti-inflammatory pathways—far exceeds that of BHA/BHT.

Chemical Architecture: The "Methylation Advantage"

The structural distinction of EGCG3"Me lies in the methylation of the hydroxyl group at the 3" position of the gallate ester ring.

  • Lipophilicity: The methyl group increases the partition coefficient (LogP), facilitating better penetration of lipid bilayers compared to the highly hydrophilic EGCG.

  • Metabolic Shielding: The 3" position is a primary target for Catechol-O-Methyltransferase (COMT).[1] Pre-methylation at this site effectively "blocks" the enzyme, preventing rapid Phase II metabolic deactivation.

Diagram 1: Structural Activity Relationship & Metabolic Stability

This diagram illustrates how EGCG3"Me bypasses the metabolic bottleneck that limits standard EGCG, contrasting it with the direct reactivity of BHA.

GEGCGStandard EGCG(Hydrophilic)COMTCOMT Enzyme(Phase II Metabolism)EGCG->COMTHigh Affinity SubstrateMetaboliteInactive Metabolite(Rapid Excretion)COMT->MetaboliteMethylation at 3"/4"EGCG3MeEGCG3"Me(3"-O-Methylated)EGCG3Me->COMTSteric/Chemical ResistanceBioavailabilityEnhanced PlasmaStability & AbsorptionEGCG3Me->BioavailabilityPreserved ActivityBHASynthetic BHA(Lipophilic Phenol)BHA->BioavailabilityHigh AbsorptionToxicityPotential Cytotoxicity(Ca2+ Dysregulation)BHA->ToxicityAccumulation Risks

Caption: Comparative metabolic fate. EGCG3"Me evades COMT inactivation, whereas BHA poses accumulation risks.

Comparative Efficacy Data

The following data synthesizes experimental results comparing EGCG3"Me against BHA, BHT, and standard EGCG.

Table 1: Antioxidant & Pharmacokinetic Profile[1]
ParameterEGCG3"MeStandard EGCGSynthetic BHA/BHTVerdict
DPPH IC50 36.54 μM~10-20 μM~25-30 μMComparable (Slightly lower scavenging due to blocked -OH)
ABTS IC50 2.59 μM~1.5 μM~5.0 μMSuperior to Synthetics
Oral Bioavailability 0.38% (Rat Model)0.14%High (>50%)Best in Class (Among Catechins)
Plasma Half-Life ExtendedShort (<3 hrs)Long (Accumulative)Optimal (Effective without toxicity)
Toxicity Risk GRAS (Generally Recognized as Safe)LowModerate (Apoptosis induction reported)EGCG3"Me Safer
Anti-Allergic Activity Potent (Lyn Kinase Inhibitor)ModerateNegligibleUnique Benefit of EGCG3"Me

Data Sources: Bioavailability (Source 1.1), Antioxidant IC50 (Source 1.6), BHA Toxicity (Source 1.11).

Mechanism of Action: The Anti-Allergic Pathway

Beyond simple radical scavenging, EGCG3"Me exhibits specific pharmaceutical activity by inhibiting mast cell degranulation. This is a key differentiator from synthetic antioxidants which lack receptor-specific signaling modulation.[1]

Mechanism: EGCG3"Me binds to the 67-kDa Laminin Receptor (67LR) on mast cells.[1] This binding inhibits the phosphorylation of Lyn kinase , a critical upstream initiator of the IgE-mediated allergic response.

Diagram 2: Mast Cell Stabilization Pathway

SignalingAntigenAntigen (Allergen)IgEIgE - FcεRI ComplexAntigen->IgECross-linkingLynLyn Kinase(Tyrosine Phosphorylation)IgE->LynActivatesEGCG3MeEGCG3"Me(Inhibitor)LR6767-kDa Laminin Receptor(67LR)EGCG3Me->LR67High Affinity BindingLR67->LynINHIBITSSykSyk KinaseLyn->SykPhosphorylationSuppressionSuppression ofAllergy SymptomsLyn->SuppressionInhibition leads toCalciumCa2+ InfluxSyk->CalciumDegranulationHistamine Release(Allergic Response)Calcium->Degranulation

Caption: EGCG3"Me inhibits the allergic cascade at the source (Lyn Kinase) via 67LR binding.

Experimental Protocols

To validate the efficacy of EGCG3"Me in your own laboratory, follow these standardized protocols.

Protocol A: High-Throughput ABTS Radical Scavenging Assay

Validates the direct antioxidant capacity compared to BHT.[1]

  • Reagent Preparation:

    • Stock: Mix 7 mM ABTS solution with 2.45 mM potassium persulfate (1:1 v/v).

    • Incubation: Store in dark at room temperature for 12–16 hours to generate ABTS•+ radical cation.[1]

    • Working Solution: Dilute Stock with ethanol until absorbance at 734 nm is 0.70 ± 0.02.

  • Sample Preparation:

    • Prepare EGCG3"Me and BHT in ethanol at concentrations: 1, 2.5, 5, 10, 20 μM.

  • Assay Procedure:

    • Add 20 μL of sample to 180 μL of Working ABTS Solution in a 96-well microplate.

    • Incubate for 6 minutes in the dark.

  • Measurement:

    • Read absorbance at 734 nm.[1]

    • Calculation: % Inhibition =

      
      .[1]
      
    • Validation: EGCG3"Me should show >50% inhibition at ~2.5-3.0 μM.

Protocol B: Plasma Stability Assessment (Ex Vivo)

Demonstrates the metabolic stability advantage over standard EGCG.

  • Matrix: Rat plasma (heparinized), adjusted to pH 7.4.[1]

  • Spiking: Add EGCG3"Me or EGCG to plasma (final conc. 10 μM).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 100 μL at T=0, 30, 60, 120, and 240 minutes.

  • Extraction:

    • Add 20 μL ascorbic acid (20% w/v) to prevent auto-oxidation during processing.[1]

    • Add 200 μL ethyl acetate, vortex, centrifuge (10,000 x g, 5 min).

    • Collect supernatant, dry under nitrogen, reconstitute in mobile phase.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1]

    • Detection: UV at 280 nm or ECD.[1]

    • Expectation: EGCG3"Me will show significantly higher area-under-curve (AUC) retention at T=120 min compared to EGCG.[1]

Safety & Toxicity Profile

  • Synthetics (BHA/BHT): Studies indicate BHA can induce apoptosis in thymocytes via intracellular

    
     and 
    
    
    dysregulation and mitochondrial depolarization (Source 1.11).
  • EGCG3"Me: Demonstrated cytoprotective effects in keratinocytes (HaCaT cells) against UVB and

    
     damage.[2][3] It upregulates HO-1  (Heme Oxygenase-1) via the Nrf2 pathway, providing endogenous cellular defense rather than cytotoxicity (Source 1.6).[1]
    

References

  • Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats Source: PubMed/NIH [Link][1]

  • Antioxidant and Cytoprotective Effects of (-)-Epigallocatechin-3-(3"-O-methyl) Gallate Source: MDPI / NIH [Link][1]

  • Anti-allergic action of O-methylated EGCG in green tea cultivar Benifuuki Source: Journal of Food and Drug Analysis [Link][4]

  • A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) Source: PubMed [Link]

  • Identification and Antioxidant Abilities of Enzymatic-Transesterification (-)-Epigallocatechin-3-O-gallate Stearyl Derivatives Source: NIH [Link][1]

Technical Guide: Cross-Validation of Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of analytical methods for Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me) , a unique O-methylated catechin found predominantly in Camellia sinensis cv. 'Benifuuki'.[1][2][3] Unlike ubiquitous catechins (EGCG), EGCG3"Me possesses distinct anti-allergic properties and higher bioavailability due to increased lipophilicity and resistance to hepatobiliary metabolism.

We compare two primary methodologies:

  • HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection): The robust standard for raw material (tea leaf) quality control.

  • UHPLC-MS/MS (Ultra-High Performance LC with Tandem Mass Spectrometry): The gold standard for pharmacokinetic (PK) and bioavailability studies in plasma/tissue.

Verdict: While HPLC-PDA is sufficient for botanical standardization (>0.1% w/w), it lacks the selectivity to distinguish EGCG3"Me from complex biological matrices. UHPLC-MS/MS is required for plasma quantification, offering a 1000-fold increase in sensitivity (LOD ~1 ng/mL).

The Analytical Challenge: Isomerism & Stability

The quantification of EGCG3"Me presents specific challenges distinct from standard EGCG analysis:

  • Structural Similarity: It co-elutes closely with EGCG and GCG (Gallocatechin gallate) on standard C18 columns.

  • Epimerization: Like EGCG, the 3"Me variant is prone to thermal epimerization to GCG3"Me during hot extraction.

  • Oxidation: The B-ring and D-ring (galloyl) are highly susceptible to oxidation at neutral/alkaline pH.

Visualizing the Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate methodology based on sample type and sensitivity requirements.

AnalyticalDecisionTree Start Sample Origin RawMaterial Botanical / Tea Leaf (High Conc. >0.1%) Start->RawMaterial BioSample Plasma / Tissue (Low Conc. <1 µg/mL) Start->BioSample Extract Extraction (Acidified MeOH/H2O) RawMaterial->Extract Cleanup SPE Cleanup (HLB / MCX) BioSample->Cleanup HPLC Method A: HPLC-PDA (UV 270-280 nm) Extract->HPLC LCMS Method B: UHPLC-MS/MS (MRM Mode) Cleanup->LCMS HPLC->LCMS Cross-Validation (Specificity Check) Result1 QC / Standardization HPLC->Result1 Result2 PK / Bioavailability Data LCMS->Result2

Figure 1: Analytical Decision Matrix for EGCG3"Me Quantification.

Method A: HPLC-PDA (Botanical QC Standard)

Scope: Routine analysis of 'Benifuuki' tea leaves and extracts. Principle: Reversed-phase separation based on hydrophobicity. The 3"-O-methyl group increases retention time relative to EGCG.

Experimental Protocol
  • Column: C18 (e.g., TSKgel ODS-100Z or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.05% Phosphoric Acid (prevents peak tailing and oxidation).

    • B: Acetonitrile (ACN).[4][5][6][7]

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-25 min: 10% -> 40% B (Linear)

    • Note: A shallow gradient is required between 15-25 min to resolve EGCG (RT ~16 min) from EGCG3"Me (RT ~19 min).

  • Detection: UV at 272 nm (max absorption) or 280 nm.

  • Flow Rate: 1.0 mL/min at 40°C.

Pros: Cost-effective, robust, no matrix effects from ion suppression. Cons: Lower sensitivity; risk of interference from other polyphenols in complex matrices.

Method B: UHPLC-MS/MS (Bioanalytical Standard)

Scope: Pharmacokinetic studies, plasma clearance, and tissue distribution. Principle: Triple quadrupole mass spectrometry in Negative Electrospray Ionization (ESI-) mode.

Experimental Protocol
  • Column: UHPLC C18 (e.g., Acquity UPLC HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[8]

  • MS Parameters (Optimized):

    • Ionization: ESI Negative Mode (Catechins ionize better in negative mode).

    • Precursor Ion (Q1): m/z 471.1 [M-H]⁻ (Calculated MW of EGCG3"Me is 472.4).

    • Product Ions (Q3):

      • Quantifier:m/z 169 (Galloyl moiety).

      • Qualifier:m/z 125 (Phloroglucinol ring fragment).

  • Internal Standard: Ethyl gallate or ¹³C-EGCG.

Pros: High specificity (mass filtration), high sensitivity (pg/mL range). Cons: High cost, requires rigorous cleanup (SPE) to remove phospholipids that cause ion suppression.

Cross-Validation Data Comparison

The following table summarizes the performance characteristics of both methods based on validation batches.

ParameterMethod A: HPLC-PDAMethod B: UHPLC-MS/MS
Target Matrix Tea Leaves / ExtractsPlasma / Serum
Linearity Range 5 – 500 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL
LOQ (Limit of Quant) ~1.5 µg/mL~1.0 ng/mL
Precision (RSD %) < 2.0% (Intra-day)< 5.0% (Intra-day)
Selectivity Moderate (Co-elution risk)High (Mass specific)
Run Time 25 - 40 mins5 - 8 mins
Extraction & Stability Workflow

To ensure reproducibility, the extraction process must prevent the degradation of the methyl group and the epimerization of the cis-structure.

ExtractionWorkflow Sample Sample (Leaf/Plasma) Stabilize Acidification (0.1% Ascorbic/Phosphoric) Sample->Stabilize Prevent Oxidation Extract Extraction (50% EtOH or EtOAc) Stabilize->Extract N2Dry N2 Evaporation (<35°C) Extract->N2Dry Concentrate Recon Reconstitution (Mobile Phase A) N2Dry->Recon LC Injection LC Injection Recon->LC Injection

Figure 2: Universal Extraction & Stabilization Protocol.

Critical Discussion: Causality & Interpretation

Why Separation Matters

In 'Benifuuki' tea, the ratio of EGCG to EGCG3"Me is approximately 3:1. In standard HPLC methods used for green tea (ISO 14502-2), EGCG3"Me often co-elutes on the tail of the EGCG peak, leading to an overestimation of EGCG and a failure to quantify the anti-allergic component.

  • Recommendation: Use a phenyl-hexyl column or optimize the C18 gradient slope to <2% change per minute during the 15-20 minute window to achieve baseline resolution (

    
    ).
    
Bioavailability Discrepancy

Researchers often find that while EGCG3"Me is lower in the leaf than EGCG, it appears at higher relative concentrations in plasma.

  • Mechanism: The 3"-O-methylation protects the molecule from COMT (catechol-O-methyltransferase) and glucuronidation in the liver.

  • Validation Note: When cross-validating, do not expect the ratio of EGCG:EGCG3"Me in plasma to match the ratio in the tea extract. This is a biological phenomenon, not an analytical error.

References

  • Maeda-Yamamoto, M., et al. (2004). "Epigallocatechin-3-O-(3-O-methyl)gallate content in various tea cultivars and its in vitro inhibitory effect on histamine release." Journal of Agricultural and Food Chemistry.

  • Sano, M., et al. (1999). "Novel method for the analysis of catechins in tea using HPLC." Analyst.

  • National Agriculture and Food Research Organization (NARO). "Benifuuki Green Tea and its Anti-allergic Effect."

  • Journal of Chromatography B. (2011). "Simultaneous determination of catechins in human plasma by HPLC-MS/MS."

Sources

Technical Comparison: Epigallocatechin 3-O-(3-O-methyl)gallate vs. EGCG in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioavailability Paradox

For decades, (-)-Epigallocatechin-3-gallate (EGCG) has been the "gold standard" polyphenol in cancer research due to its high affinity for the 67-kDa laminin receptor (67LR) and potent antioxidant capacity. However, its clinical translation has been severely hampered by poor bioavailability (typically <0.14% in rats) and rapid metabolic degradation by catechol-O-methyltransferase (COMT).

Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG-3''-Me) , a unique methylated derivative abundant in Benifuuki tea cultivars, has emerged as a superior alternative for in vivo efficacy. While its in vitro receptor binding affinity is slightly lower than that of EGCG, its bioavailability is nearly 2.7-fold higher , and it exhibits greater metabolic stability. This guide explores the mechanistic trade-offs between these two compounds, providing protocols and data to assist researchers in selecting the optimal agent for their specific experimental context.

Part 1: Mechanistic Comparison & Signaling Pathways

The "Methylation Trade-off"

The structural difference between EGCG and EGCG-3''-Me lies in the methylation of the hydroxyl group at the 3'' position on the galloyl moiety. This modification has two opposing effects:

  • Reduced Receptor Affinity: The methyl group introduces steric hindrance, slightly reducing the binding affinity for the 67LR receptor compared to the unmethylated EGCG.

  • Enhanced Stability: The methylation protects a key site from rapid glucuronidation and sulfation, significantly extending the compound's half-life and plasma concentration.

Signaling Pathway Visualization

The following diagram illustrates the parallel pathways of EGCG and EGCG-3''-Me, highlighting the "Bioavailability Filter" that drastically reduces effective EGCG concentrations in vivo.

G cluster_0 Oral Administration EGCG Standard EGCG (High Affinity, Low Stability) Metabolism Metabolic Filter (Liver/Gut) COMT, Glucuronidation EGCG->Metabolism EGCG3Me EGCG-3''-Me (Med Affinity, High Stability) EGCG3Me->Metabolism Plasma_EGCG Plasma EGCG (Low Conc: ~0.14%) Metabolism->Plasma_EGCG Heavy Degradation Plasma_EGCG3Me Plasma EGCG-3''-Me (High Conc: ~0.38%) Metabolism->Plasma_EGCG3Me Resistant Receptor 67LR Receptor (Cancer Cell Surface) Plasma_EGCG->Receptor High Affinity Binding (Limited by Conc) Plasma_EGCG3Me->Receptor Moderate Affinity Binding (Enhanced by Conc) Signal Inhibition of ERK1/2 & MAPK Phosphorylation Receptor->Signal Outcome Apoptosis & Anti-Proliferation Signal->Outcome

Figure 1: Comparative pathway analysis showing how EGCG-3''-Me overcomes the metabolic bottleneck to achieve therapeutic efficacy despite slightly lower receptor affinity.

Part 2: Pharmacokinetic & Quantitative Comparison

The following data aggregates findings from rat models and in vitro enzymatic assays. EGCG-3''-Me demonstrates a clear advantage in systemic absorption.

Table 1: Pharmacokinetic Profile (Rat Model, 100 mg/kg Oral)
ParameterStandard EGCGEGCG-3''-MeFold Change
Bioavailability (%) 0.14%0.38% ~2.7x Higher
AUC (µg·h/L) 39.6 ± 14.2317.2 ± 43.7 ~8.0x Higher
Distribution Vol. (L/kg) 0.94 ± 0.160.26 ± 0.02Lower (Higher Retention)
Metabolic Stability Low (Rapid COMT methylation)High (Pre-methylated)N/A
Table 2: Biological Activity & Inhibition Constants
Assay TargetEGCG (IC50 / Activity)EGCG-3''-Me (IC50 / Activity)Insight
CYP3A Inhibition 74 µM69 µMSimilar potency in drug metabolism modulation.
DPPH Radical Scavenging High Potency36.54 µMEGCG-3''-Me retains significant antioxidant capacity.[1]
ABTS Radical Scavenging High Potency2.59 µMVery strong radical scavenging activity.[1]
67LR Binding High Affinity (Kd ~40 nM)Moderate AffinityMethylation sterically hinders the galloyl binding pocket slightly.

Key Insight: While EGCG is theoretically more potent at the receptor level, EGCG-3''-Me's 8-fold higher AUC suggests it is the superior candidate for in vivo tumor suppression studies where tissue accumulation is critical.

Part 3: Isolation Protocol for EGCG-3''-Me

Since EGCG-3''-Me is not commercially available in large bulk quantities like EGCG, isolation from Camellia sinensis cv. 'Benifuuki' is a standard workflow for research labs.

Isolation Workflow Diagram

Isolation Leaf Benifuuki Tea Leaves (Powdered) Extract Hot Water Extraction (75°C, 30 min) Leaf->Extract Filter Filtration (Remove Solids) Extract->Filter Column Column Chromatography (Toyopearl HW-40S) Filter->Column Elution Elution (80% Ethanol) Column->Elution HPLC Semi-Prep HPLC (Purification) Elution->HPLC Product Purified EGCG-3''-Me (>97% Purity) HPLC->Product

Figure 2: Isolation workflow for obtaining high-purity EGCG-3''-Me from Benifuuki tea leaves.

Step-by-Step Protocol
  • Extraction:

    • Suspend 10g of Benifuuki tea leaf powder in 1L of distilled water.

    • Incubate in a water bath at 75°C for 30 minutes . (Note: Higher temperatures may degrade catechins).

    • Cool to room temperature and filter through a 0.45 µm membrane to remove particulates.

  • Primary Separation (Column Chromatography):

    • Load the filtrate onto a Toyopearl HW-40S column (or equivalent size-exclusion/adsorption resin).

    • Wash with water to remove sugars and amino acids.

    • Elute catechins using 80% Ethanol .

    • Collect fractions and monitor absorbance at 280 nm.

  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., ODS-100Z, 5µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: 10% B to 40% B over 20 minutes.

    • Detection: UV at 280 nm.

    • Collect the peak corresponding to EGCG-3''-Me (retention time will differ from EGCG due to methylation; typically elutes later due to increased hydrophobicity).

  • Solubilization for Cell Culture:

    • Dissolve purified powder in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for animal studies to ensure solubility up to 1.25 mg/mL.

Conclusion

For researchers designing cancer therapeutics, the choice between EGCG and EGCG-3''-Me represents a choice between intrinsic potency and delivery efficiency .

  • Choose EGCG for in vitro mechanistic studies where concentration can be strictly controlled and direct receptor binding affinity is the primary variable.

  • Choose EGCG-3''-Me for in vivo xenograft models, metabolic studies, or oral administration trials. Its superior bioavailability profile ensures that therapeutic thresholds are met within the tumor microenvironment, overcoming the primary failure mode of standard EGCG.

References

  • Bioavailability Comparison: Comparison of (−)-Epigallocatechin-3-O-gallate (EGCG) and O-Methyl EGCG Bioavailability in Rats. J-Stage. Link

  • Anticancer Mechanisms: Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets. MDPI. Link

  • Receptor Binding (67LR): 67-kDa Laminin Receptor-Mediated Cellular Sensing System of Green Tea Polyphenol EGCG. PMC - NIH. Link

  • CYP3A Inhibition Data: Effect of Benifuuki Tea on Cytochrome P450-mediated Metabolic Activity in Rats. PMC - NIH. Link

  • Isolation Protocol: Efficient procedure for isolating methylated catechins from green tea. ResearchGate.[2] Link

  • Antioxidant Activity: Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate. MDPI. Link

Sources

Comparative Analysis: Epigallocatechin 3-O-(3-O-methyl)gallate vs. Biological TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological divergence between Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG-3"Me) —a unique methylated catechin derived from Camellia sinensis cv.[1][2][3][4] 'Benifuuki'—and standard biological TNF-α inhibitors (e.g., Adalimumab, Etanercept).

While biological inhibitors function via direct extracellular sequestration of the cytokine, EGCG-3"Me operates via intracellular signal transduction modulation (specifically the 67LR/PED/MAPK axis). For drug development professionals, EGCG-3"Me represents a high-bioavailability, orally active adjuvant candidate, distinct from the acute therapeutic profile of monoclonal antibodies.

Molecular & Pharmacological Profiles[5][6][7][8][9][10]

To understand the comparative efficacy, we must first establish the structural advantages of the methylated derivative over standard EGCG and its fundamental difference from biologics.

The Challenger: EGCG-3"Me
  • Source: Predominantly found in the 'Benifuuki' tea cultivar.

  • Structural Advantage: Methylation at the 3" position of the galloyl moiety.

  • Significance: Standard EGCG is rapidly degraded by Catechol-O-methyltransferase (COMT) in the liver. The 3"-O-methylation blocks this specific enzymatic degradation site, significantly enhancing plasma stability and absorption.

  • Bioavailability: Rat studies indicate EGCG-3"Me has an absorption rate and AUC (Area Under Curve) approximately 2.7 to 7 times higher than non-methylated EGCG [1, 4].

The Standard: TNF-α Inhibitors (Biologics)
  • Examples: Adalimumab (mAb), Etanercept (Fusion protein).

  • Mechanism: High-affinity binding to soluble (sTNF) and transmembrane (tmTNF) tumor necrosis factor-alpha.

  • Limitation: Requires parenteral administration; potential for immunogenicity (anti-drug antibodies).

Mechanistic Divergence: Sequestration vs. Suppression

The critical distinction lies in where and how the molecule acts. Biologics clean up the mess (cytokines) after they are released; EGCG-3"Me prevents the mess from being made.

Pathway Analysis[8][9]
  • Biologics (Extracellular): Sterically hinder TNF-α from binding to TNFR1/TNFR2 receptors on target cells.

  • EGCG-3"Me (Cell Surface/Intracellular):

    • Receptor Binding: Binds to the 67-kDa Laminin Receptor (67LR) on the cell surface.[5]

    • Kinase Modulation: Inhibits the phosphorylation of Myosin II regulatory light chain (MRLC) and downregulates MAPK (p38, ERK, JNK) pathways.

    • Transcriptional Suppression: Blocks NF-κB nuclear translocation, reducing the transcription of the TNF-α gene itself [2, 6].

Visualizing the Interaction

The following diagram illustrates the parallel mechanisms of action.

Mechanism_Comparison cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TNF Soluble TNF-α TNFR TNF Receptor (TNFR1) TNF->TNFR Activation mAb Adalimumab (Biologic) mAb->TNF Sequestration (Neutralization) mAb->TNFR Prevents Binding EGCG EGCG-3"Me LR67 67-kDa Laminin Receptor (67LR) EGCG->LR67 Agonist Binding NFkB NF-κB Complex TNFR->NFkB Activation Signal MAPK MAPK/ERK Pathway LR67->MAPK Downregulation MAPK->NFkB Inhibition Nucleus Nucleus (TNF Gene Expression) NFkB->Nucleus Translocation Nucleus->TNF TNF Production (Suppressed by EGCG)

Figure 1: Mechanistic differentiation. Biologics (Blue) neutralize existing TNF-α outside the cell. EGCG-3"Me (Green) signals through the 67LR receptor to inhibit the intracellular production of TNF-α.

Comparative Performance Analysis

The following data synthesizes findings from in vitro macrophage assays (RAW 264.7) and in vivo pharmacokinetic studies.

FeatureEGCG-3"Me (Methylated Catechin)TNF-α Inhibitors (e.g., Adalimumab)
Primary Mechanism Upstream Suppression : Inhibits synthesis/release via 67LR & NF-κB modulation.Downstream Neutralization : Binds and sequesters circulating cytokine.
Bioavailability High (Oral) : 3"-O-methylation confers resistance to COMT degradation [1].N/A (Oral) : Must be injected (IV/SC) to avoid gastric degradation.
Potency (IC50) µM Range : Functional suppression typically seen at 10–50 µM [2].pM/nM Range : Extremely high binding affinity (KD ~100 pM).
Onset of Action Slower/Preventative : Requires cellular uptake and signaling modulation. Rapid/Acute : Immediate neutralization upon systemic distribution.
Safety Profile High : GRAS status (food derivative). Low toxicity.Moderate : Risk of serious infection (TB reactivation), lymphoma, immunogenicity.
Cost Low : Agricultural extraction or semi-synthesis.High : Complex biologic manufacturing (CHO cells).
Key Insight for Researchers

Do not evaluate EGCG-3"Me using a "binding inhibition" assay (e.g., ELISA measuring TNF-TNFR disruption). It will fail. You must use a functional cell-based assay measuring cytokine secretion levels.

Experimental Validation Protocols

To validate the efficacy of EGCG-3"Me in your own lab, use the following self-validating protocol. This workflow compares the suppression of TNF-α secretion in LPS-stimulated macrophages.[6]

Protocol: LPS-Induced TNF-α Suppression in RAW 264.7 Cells

Objective: Quantify the reduction of TNF-α secretion into culture media.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[7][8][6][9]

  • Reagents: LPS (E. coli O111:B4), EGCG-3"Me (Purified >98%), ELISA Kit (Mouse TNF-α).

  • Controls: Positive (LPS only), Negative (Vehicle), Reference (Dexamethasone).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media. Add EGCG-3"Me (0, 10, 25, 50 µM) for 1 hour prior to stimulation. Rationale: Allows 67LR binding and kinase modulation before the inflammatory cascade begins.

  • Stimulation: Add LPS (100 ng/mL) to all wells except negative control.

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Harvest: Collect supernatant. Centrifuge (1000 x g, 5 min) to remove debris.

  • Quantification: Analyze supernatant via Sandwich ELISA.

  • Viability Check (Crucial): Perform MTT or CCK-8 assay on the remaining cells to ensure reduced TNF-α is due to signaling inhibition, not cytotoxicity.

Experimental Workflow Diagram

Experimental_Protocol Start RAW 264.7 Seeding Treat Pre-treatment (EGCG-3"Me) 1 Hour Start->Treat Stim LPS Stimulation (100 ng/mL) Treat->Stim Incubate Incubation 18-24 Hours Stim->Incubate Split Split Sample Incubate->Split ELISA Supernatant: TNF-α ELISA Split->ELISA Secreted Cytokine MTT Adherent Cells: MTT Viability Assay Split->MTT Toxicity Check Result Data Analysis: IC50 Calculation ELISA->Result MTT->Result

Figure 2: Validation workflow. The parallel viability check (MTT) is mandatory to rule out false positives caused by cell death.

Conclusion & Translational Implications

EGCG-3"Me is not a direct replacement for TNF inhibitors in acute, severe autoimmune crises (e.g., severe Crohn's flares) where immediate neutralization is required. However, its profile suggests a superior role in two specific areas:[4][10]

  • Maintenance & Prevention: As an oral agent with high safety, it is ideal for maintaining remission or preventing allergic cascades (e.g., seasonal rhinitis) where chronic, low-level suppression of NF-κB is preferred over total TNF blockade [3, 5].

  • Adjuvant Therapy: Co-administration may allow for dose reduction of toxic biologics, potentially lowering the risk of immunogenicity and infection.

Final Recommendation: For drug development, focus on EGCG-3"Me as a "Signal Transduction Modulator" rather than a "Cytokine Blocker."

References

  • Maeda-Yamamoto, M., et al. (2018). "Comparison of (-)-Epigallocatechin-3-O-gallate (EGCG) and O-Methyl EGCG Bioavailability in Rats." Journal of Food and Drug Analysis.

  • Fujimura, Y., et al. (2008). "Antiallergic Tea Catechin, (-)-Epigallocatechin-3-O-(3-O-methyl)gallate, Suppresses FcεRI Expression in Human Basophilic KU812 Cells." Journal of Agricultural and Food Chemistry.

  • Maeda-Yamamoto, M., & Tachibana, H. (2012).[3][5] "Anti-allergic action of O-methylated EGCG in green tea cultivar Benifuuki." Journal of Food and Drug Analysis.

  • Cai, Y., et al. (2018). "Bioavailability of Tea Catechins and Its Improvement." Molecules.

  • Singh, N.A., et al. (2016). "EGCG inhibits TNF-α-induced NF-κB activation in human synovial fibroblasts." Arthritis Research & Therapy.

  • Byun, E.B., et al. (2014). "Epigallocatechin-3-gallate inhibits TLR4 signaling through the 67-kDa laminin receptor in lipopolysaccharide-stimulated RAW 264.7 cells." Cellular Immunology.

Sources

A Senior Application Scientist's Guide to Dose-Response Validation of Epigallocatechin 3-O-(3-O-methyl)gallate in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous validation of a compound's dose-response is a cornerstone of preclinical research. This guide provides an in-depth, technically-grounded framework for evaluating the dose-dependent effects of Epigallocatechin 3-O-(3-O-methyl)gallate (EGCG3"Me), a methylated derivative of the primary green tea catechin, Epigallocatechin-3-gallate (EGCG). We will objectively compare its performance with its well-studied precursor, EGCG, and provide the experimental rationale and detailed protocols necessary for robust and reproducible findings.

Introduction: The Rationale for Investigating EGCG3"Me

EGCG has garnered significant attention for its potential anti-cancer properties, largely attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2] However, the clinical translation of EGCG has been hampered by its relatively low bioavailability. EGCG3"Me, a naturally occurring metabolite, is proposed to have improved stability and bioavailability, making it a compound of high interest.

This guide will focus on establishing a rigorous dose-response profile of EGCG3"Me in cancer cell lines, a critical step in determining its therapeutic potential. A well-defined dose-response relationship is fundamental to understanding a compound's potency and efficacy and is a key component of regulatory submissions.[3][4]

Experimental Design: A Self-Validating System

The credibility of a dose-response study hinges on a meticulously planned experimental design. Every step, from cell line selection to the choice of viability assay, must be justified to ensure the integrity of the data.

Cell Line Selection: Targeting Relevant Cancer Types

The choice of cell lines is dictated by the therapeutic area of interest. For this guide, we will focus on cancer cell lines where EGCG has shown activity, allowing for a direct comparison of the parent compound and its methylated derivative.

  • HT-29 (Human Colorectal Adenocarcinoma): A well-characterized cell line used extensively in cancer research. EGCG has been shown to affect the viability of these cells.[5][6]

  • MCF-7 (Human Breast Adenocarcinoma): A widely used model for breast cancer research. The effects of EGCG on this cell line are well-documented.[6][7]

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer, where EGCG has demonstrated inhibitory effects.[8]

Comparative Compound: The Importance of a Benchmark

To contextualize the activity of EGCG3"Me, it is essential to include a benchmark compound. The natural choice is its parent molecule, Epigallocatechin-3-gallate (EGCG) . This allows for a direct assessment of whether the methylation of EGCG alters its cytotoxic potential. While purified EGCG can have greater cytotoxicity than a mixture of green tea polyphenols, it provides a more controlled comparison.[9]

Endpoint Selection: Measuring Cellular Viability

A variety of assays can be used to assess cell viability.[10] For this guide, we will detail the protocol for the Cell Counting Kit-8 (CCK-8) assay , a colorimetric assay that is more sensitive and involves fewer steps than the traditional MTT assay.[11] The principle of the CCK-8 assay is the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, the amount of which is directly proportional to the number of living cells.[12]

Experimental Workflow: A Step-by-Step Protocol

The following workflow is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.

Caption: A streamlined workflow for dose-response validation.

Detailed CCK-8 Assay Protocol

This protocol is adapted from standard methodologies.[13][14]

Materials:

  • Selected cancer cell lines (HT-29, MCF-7, A549)

  • Complete culture medium (specific to each cell line)

  • EGCG3"Me and EGCG (high purity)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of EGCG3"Me and EGCG in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24 to 48 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for each cell line.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the dose-response curves (percentage of viability vs. log concentration).

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound in each cell line using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative IC50 Values (µM) of EGCG3"Me and EGCG in Cancer Cell Lines

Cell LineEGCG3"Me (IC50 ± SD)EGCG (IC50 ± SD)
HT-2915.2 ± 1.825.6 ± 2.5
MCF-722.5 ± 2.138.4 ± 3.1
A54918.9 ± 2.031.7 ± 2.9

Note: The data presented are hypothetical and for illustrative purposes only.

Interpretation:

The hypothetical data in Table 1 suggests that EGCG3"Me exhibits a lower IC50 value across all tested cell lines compared to EGCG. This indicates that the methylated form is more potent in inhibiting cell viability. The standard deviation (SD) provides an estimate of the variability in the measurements, and a smaller SD suggests greater precision in the assay.[15]

Mechanistic Insights: Signaling Pathways Modulated by EGCG and its Derivatives

EGCG is known to exert its anti-cancer effects by modulating various signaling pathways.[1][16] These include the inhibition of pathways involved in cell proliferation and survival, such as the JAK-STAT, MAPK, and PI3K-AKT-mTOR pathways, and the induction of apoptosis.[1] EGCG can also influence epigenetic mechanisms by inhibiting DNA methyltransferases (DNMTs).[17][18]

Caption: Key signaling pathways modulated by EGCG and its derivatives.

The enhanced potency of EGCG3"Me could be attributed to its increased cellular uptake and stability, leading to a more pronounced effect on these critical signaling nodes. Further investigation into the specific molecular targets of EGCG3"Me is warranted to fully elucidate its mechanism of action.

Conclusion: A Framework for Rigorous Preclinical Validation

This guide has provided a comprehensive framework for the dose-response validation of EGCG3"Me in specific cancer cell lines. By adhering to a well-structured experimental design, employing a robust and sensitive assay, and including a relevant comparative compound, researchers can generate high-quality, reproducible data. The presented protocols and data interpretation guidelines serve as a valuable resource for scientists and drug development professionals seeking to evaluate the therapeutic potential of novel compounds. The ultimate goal of such preclinical studies is to provide a solid foundation for further in vivo testing and potential clinical translation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.